Product packaging for Monoolein(Cat. No.:CAS No. 129731-08-4)

Monoolein

Cat. No.: B165414
CAS No.: 129731-08-4
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-GDCKJWNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance of Monoolein (B16389) as a Lipid Mesophase Former

The primary academic significance of this compound lies in its remarkable ability to form non-lamellar lipid mesophases in aqueous environments. osti.govacs.orgnih.gov While many lipids form simple, flat bilayer structures (lamellar phases), this compound readily self-assembles into intricate, curved, and continuous structures, most notably the bicontinuous cubic phase. nih.govnih.gov

These non-lamellar structures are of profound interest for several reasons:

Biological Relevance: Non-lamellar lipid architectures are observed in biological membranes and are crucial for cellular processes such as membrane fusion and fission. osti.govacs.org The membrane of the smooth endoplasmic reticulum, for instance, has been shown to form cubic phases under certain conditions. osti.govacs.org this compound-based systems therefore serve as valuable models for understanding the molecular principles governing the shape and function of cellular compartments. osti.govnih.gov

Biomaterial Applications: The unique topologies of this compound mesophases, featuring continuous but distinct water and lipid domains, make them ideal for a wide range of applications. osti.govnih.gov These phases can encapsulate both hydrophilic and hydrophobic molecules, leading to their widespread use in structural biology and biomedicine. osti.govnih.gov

Tunable Properties: The phase behavior of this compound is highly sensitive to environmental conditions such as temperature, pressure, and the presence of additives. nih.govresearchgate.netrsc.org This tunability allows researchers to precisely control the nanostructure of the resulting materials for specific scientific investigations.

Scope and Objectives of this compound Academic Research

Academic research on this compound is broad, with the central objective being to understand and harness its self-assembly properties. The scope of this research encompasses several key areas:

Fundamental Phase Behavior: A primary goal is to map the phase diagrams of this compound in the presence of water and other molecules. researchgate.netaip.org This involves characterizing the different mesophases—including lamellar, inverted hexagonal, and various cubic phases (such as Pn3m, Ia3d, and Im3m)—and the transitions between them. nih.govnih.govresearchgate.net

Protein Crystallization: The lipidic cubic phase (LCP) formed by this compound provides a membrane-mimetic environment that has proven exceptionally successful for crystallizing membrane proteins, a notoriously difficult class of proteins to structure. nih.govnih.govplos.orgacs.org Research focuses on optimizing LCP properties to facilitate high-resolution crystal growth. acs.org

Advanced Drug Delivery Systems: The biocompatible and biodegradable nature of this compound, combined with the ability of its mesophases to host various molecules, makes it an attractive material for creating nanostructured drug delivery vehicles. nih.govnih.govresearchgate.netnih.gov Studies explore how to control the release of encapsulated compounds by tuning the mesophase structure. rsc.org

Influence of Additives: A significant portion of research investigates how the addition of other molecules—such as other lipids, polymers, salts, and sugars—modifies the phase behavior and structural parameters of this compound assemblies. researchgate.netrsc.orgnih.gov For example, adding oleic acid can induce a transition from a cubic to a hexagonal phase. nih.gov

Structural Modification: Researchers also explore how modifying the chemical structure of this compound itself affects its self-assembly. Studies have shown that replacing the ester linkage between the headgroup and tail with a thioester or an amide group results in the formation of hexagonal or lamellar phases, respectively, instead of the cubic phase typical of this compound. osti.govacs.org

Historical Development of this compound Research in Lipid Science

The study of lipids has a long history, with cholesterol first identified in 1769 and the term "lipid" being coined in 1923. escardio.orgasbmb.org The understanding of lipoproteins emerged in 1929, and the advent of techniques like ultracentrifugation and X-ray diffraction in the following decades was crucial for characterizing lipid structures. escardio.org

Within this broader context, focused research on this compound gained significant traction in the latter half of the 20th century. There has been a steady increase in publications on this compound since the 1960s, reflecting its growing importance in industrial and scientific fields. researchgate.net Early studies relied on techniques like optical microscopy with polarized light to construct basic phase diagrams. researchgate.net The development and application of X-ray diffraction, particularly small-angle X-ray scattering (SAXS), revolutionized the field, allowing for precise determination of the complex nanostructures of this compound's mesophases. osti.govresearchgate.netnih.gov A major milestone in the application of this compound research was the development of the in meso or lipidic cubic phase (LCP) crystallization method for membrane proteins, which has since become a standard and powerful technique in structural biology. plos.orgacs.org

Detailed Research Findings

Intensive research has yielded detailed data on the phase behavior and structural characteristics of this compound. When dispersed in excess water, this compound typically forms a bicontinuous cubic phase with Pn3m symmetry over a broad temperature range, transitioning to an inverted hexagonal (HII) phase at temperatures above 90°C. nih.govcmu.edu The specific phase and its structural parameters can be precisely controlled by various factors.

Lipid SystemConditionsResulting MesophaseReference
This compound (MO)Excess water, 25°CCubic (distinct shapes) osti.govacs.org
MO thioester analogExcess water, 25°CHexagonal (HII) osti.govacs.org
MO amide analogExcess water, 25°CLamellar (Lα) osti.govacs.org
MO + 10 mol% Oleic AcidExcess water, pH 3, 25°CHexagonal (HII) nih.gov
MO + 25 mol% Oleic AcidExcess water, pH 3, 25°CHexagonal (HII) nih.gov
2-OHOA/MO binary systempH 7.4 or 4.5Lamellar (Lα) acs.org
2-OHOA/MO binary systempH 3.0Cubic (Im3m and Pn3m) acs.org

The precise dimensions of these self-assembled structures have been characterized using techniques like SAXS. These structural parameters are critical for understanding the encapsulation capabilities and physical properties of the mesophases.

MesophaseConditionsLattice Parameter (a)Reference
Cubic (Pn3m)Excess water, pH 3, 25°C9.84 nm nih.gov
Hexagonal (HII)10 mol% Oleic Acid, pH 3, 25°C5.81 nm nih.gov
Hexagonal (HII)25 mol% Oleic Acid, pH 3, 25°C4.91 nm nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O4 B165414 Monoolein CAS No. 129731-08-4

Properties

CAS No.

129731-08-4

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1

InChI Key

RZRNAYUHWVFMIP-GDCKJWNLSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Monoolein Self Assembly and Lyotropic Mesophase Behavior

Fundamental Principles of Monoolein (B16389) Lyotropic Liquid Crystallinity

Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent, typically water. rsc.orgmdpi.com this compound's lyotropic behavior is a classic example of this phenomenon, where the lipid molecules arrange themselves into ordered structures depending on factors such as concentration, temperature, and the presence of additives. rsc.orgmdpi.com These mesophases possess long-range order but lack the rigid positional order of a solid crystal, exhibiting properties between those of a liquid and a solid crystal. mdpi.com

Self-Assembly Mechanisms in Aqueous Dispersions

In aqueous dispersions, this compound molecules aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. This aggregation leads to the formation of various structures, including micelles, lamellar phases, hexagonal phases, and cubic phases. nih.govrsc.orgmdpi.comresearchgate.net The specific structure formed is a result of the interplay between the attractive forces between the hydrophobic tails and the repulsive forces between the hydrophilic headgroups, as well as the interactions with the surrounding solvent. mdpi.com Due to the absence of charge and steric repulsion, this compound dispersions can rapidly phase separate to form a bulk cubic phase in excess water. nih.govacs.org To obtain stable particle dispersions, steric stabilizers like nonionic block copolymers are often used to prevent aggregation. acs.org

Interfacial Curvature and Packing Parameters

The geometry of the self-assembled structures in lyotropic liquid crystals can be predicted, to some extent, by the critical packing parameter (CPP), also known as the molecular shape factor. rsc.orgresearchgate.netresearchgate.netnih.gov The CPP is defined as , where is the volume of the hydrophobic tail, is the optimal headgroup area at the interface, and is the critical hydrophobic tail length. nih.govnih.gov

For this compound, the presence of a cis double bond in the hydrocarbon tail makes it sterically demanding, contributing to a molecular shape that favors the formation of inverse (type 2) micelles and structures with negative spontaneous curvature. researchgate.netresearchgate.netrsc.org Molecules with a CPP greater than 1 tend to form inverse type 2 micelles or inverse non-lamellar phases like the inverse hexagonal (H) or inverse bicontinuous cubic phases. researchgate.netresearchgate.netnih.gov

The interfacial curvature, which describes the bending of the lipid bilayer, plays a crucial role in determining the type of mesophase formed. Inverse bicontinuous cubic phases, for instance, are characterized by a continuous lipid bilayer draped over an infinite periodic minimal surface (IPMS), resulting in zero mean curvature across the surface but varying Gaussian curvature. rsc.orgrsc.orgnih.gov Factors such as temperature, pressure, hydration, and the addition of other amphiphilic molecules can influence the CPP and the spontaneous curvature, leading to transitions between different phases. rsc.orgnih.govrsc.org

Comprehensive Analysis of this compound Lyotropic Phases

This compound exhibits a rich polymorphism in water, forming a range of lyotropic mesophases including lamellar, inverse hexagonal (H), and various inverse bicontinuous cubic phases (V). nih.govrsc.orgiucr.orgresearchgate.netdovepress.com The specific phase formed is highly sensitive to temperature and hydration. iucr.org

Inverse Bicontinuous Cubic Phases (V2)

Inverse bicontinuous cubic phases are highly ordered, viscous, and optically isotropic structures characterized by a continuous fluid lipid bilayer that separates two interwoven, continuous water networks. rsc.orgrsc.orgresearchgate.netijstr.orgnih.gov These phases are particularly interesting due to their unique nanostructure, which allows for the encapsulation of both hydrophilic and hydrophobic molecules within the continuous water channels and the lipid bilayer, respectively. acs.orgresearchgate.netnih.gov this compound is one of the most widely used lipids for forming these nonlamellar cubic phases. nih.govacs.orgrsc.org

Space Group Symmetries (Pn3m, Im3m, Ia3d)

The inverse bicontinuous cubic phases formed by lipids like this compound are based on infinite periodic minimal surfaces (IPMS) and are classified by their space group symmetries. The three most commonly observed space groups in lipidic systems are Pn3m, Im3m, and Ia3d. rsc.orgrsc.orgiucr.orgijstr.org

Pn3m (Double Diamond, Q): This phase is based on the double diamond minimal surface. rsc.orgrsc.orgiucr.org In the this compound-water system, the Pn3m phase is typically observed at hydrations exceeding 45 wt% between approximately 20 and 85 °C. rsc.org

Im3m (Primitive, Q): This phase is based on the primitive minimal surface. rsc.orgrsc.orgijstr.org The Im3m phase contains 90° 6-way junctions in its water channels and requires less negative curvature compared to the Pn3m and Ia3d phases. nih.gov Adding charged lipids to this compound can induce the formation of the Im3m phase and lead to significant swelling. rsc.orgrsc.orgnih.govnih.gov

Ia3d (Gyroid, Q): This phase is based on the gyroid minimal surface. rsc.orgrsc.orgiucr.org In the this compound-water system, the Ia3d phase is observed at lower water content compared to the Pn3m phase. nih.govacs.org

The specific cubic phase formed depends on factors such as temperature, water content, and the presence of additives. rsc.orgiucr.orgnih.gov For instance, the this compound-water system can exhibit transitions between the Ia3d and Pn3m phases depending on temperature and water content. iucr.orgresearchgate.netnih.gov

Structural Characteristics and Network Topologies

The structural characteristics of the inverse bicontinuous cubic phases are defined by the lipid bilayer being draped over an IPMS, creating two continuous, non-intersecting water channel networks. rsc.orgrsc.orgijstr.orgnih.gov These networks have different topologies depending on the space group symmetry.

Pn3m (Double Diamond): This phase features a network of water channels with tetrahedral junctions (109.5°). nih.gov The lipid bilayer forms the double diamond minimal surface.

Im3m (Primitive): This phase has a network of water channels with 6-way junctions (90°). nih.gov The lipid bilayer forms the primitive minimal surface. The Im3m phase is generally more expanded than the Pn3m and Ia3d phases. nih.gov

Ia3d (Gyroid): This phase is characterized by a network of water channels with three-way junctions (120°). nih.gov The lipid bilayer forms the gyroid minimal surface.

The lattice parameter (the size of the cubic unit cell) is a key structural characteristic of these phases and is influenced by temperature, hydration, and the presence of additives. rsc.orgiucr.orgnih.gov For example, the lattice parameter of the Pn3m phase in this compound-water systems decreases with increasing temperature and increases with pressure. rsc.org Adding components like cholesterol or charged lipids can significantly increase the lattice parameter, leading to swollen cubic phases with larger water channels. rsc.orgrsc.orgnih.govnih.gov While typical water channel diameters in model lipid systems are around 30-40 Å, incorporating charged phospholipids (B1166683) can swell the structures to have water channels of approximately 220 Å diameter. rsc.orgnih.gov

The lipid bilayer within these cubic phases is fluid, and the water channels are continuous, allowing for the diffusion of molecules. rsc.orgnih.gov The dimensions of these structures are critical as they influence the diffusion and release of encapsulated substances. rsc.org

Table 1: Common Inverse Bicontinuous Cubic Phases Formed by this compound

Space GroupMinimal SurfaceNetwork Topology (Junctions)
Pn3mDouble DiamondTetrahedral (109.5°)
Im3mPrimitive6-way (90°)
Ia3dGyroid3-way (120°)

Table 2: Influence of Additives on this compound Cubic Phase Lattice Parameter (Example Data)

SystemAdditive (mol%)PhaseTemperature (°C)Water Content (wt%)Lattice Parameter (Å)Citation
This compound/Water-Pn3m25> 45~97.75 nih.gov
This compound/Water-Pn3m20-85> 45Varies rsc.org
This compound/Cholesterol/Water25% CholesterolPn3m-40133.2 rsc.org
This compound/Cholesterol/Water25% CholesterolIm3m-40171.1 rsc.org
This compound/DOPS/Water8% DOPSIm3m460255 rsc.org
This compound/DSPG/Water3% DSPGIm3m2270268 rsc.org
This compound/DOTAP/Water (80/20 w/w)20% DOTAPPn3m-45-70114.3 - 214.4 nih.gov
This compound/DOTAP/Water (90/10 w/w)10% DOTAPIm3m-60186.6 nih.gov

Inverse Hexagonal Phases (HII)

The inverse hexagonal (HII) phase is a prominent non-lamellar structure formed by this compound in water. cmu.eduresearchgate.netresearchgate.net This phase is characterized by a hexagonal arrangement of water cylinders, each surrounded by a monolayer of this compound molecules with their headgroups facing inwards towards the water channels and their hydrocarbon tails extending outwards into the continuous lipid matrix. cmu.edulkbf.si The HII phase typically forms at higher temperatures or specific hydration levels compared to other phases like the lamellar or cubic phases. cmu.edunih.govresearchgate.net

Rod-like Aqueous Channels

The defining feature of the HII phase is the presence of one-dimensional, rod-like aqueous channels. lkbf.si These channels are essentially cylinders of water encased by the polar headgroups of the this compound molecules. cmu.edulkbf.si The diameter of these water channels can vary depending on the hydration level and temperature.

Structural Analysis

Structural analysis of the HII phase is commonly performed using techniques such as small-angle X-ray scattering (SAXS). nih.govaip.orgacs.orgrsc.org SAXS patterns of the HII phase exhibit characteristic peaks corresponding to the hexagonal lattice arrangement of the water cylinders. researchgate.net The lattice parameter, 'a', representing the distance between the centers of adjacent water cylinders, can be determined from the position of these peaks. nih.gov Molecular dynamics simulations have also been employed to investigate the detailed unit cell structure of the HII mesophase, providing insights into the arrangement of this compound and water molecules and the nature of the lipid/water interface. acs.orgaip.orgvesselin.org These studies show that the this compound headgroups form a hexagonal shape around the water channels, and water molecules interact with the headgroups, forming a layered distribution within the channel. acs.orgresearchgate.net The hydrocarbon tails exhibit a compressed and structured arrangement in the continuous lipid matrix surrounding the water rods. acs.org

Lamellar Phases (Lα)

The lamellar liquid crystalline (Lα) phase is another key structure formed by this compound in aqueous systems. nih.govresearchgate.netresearchgate.net This phase consists of stacks of lipid bilayers separated by layers of water. rsc.org In the Lα phase, the this compound molecules are arranged in a bilayer, with hydrocarbon tails facing inwards, forming a hydrophobic core, and the hydrophilic headgroups facing outwards towards the aqueous layers. rsc.org

Bilayer Organization

The bilayer organization in the Lα phase involves this compound molecules forming a fluid, two-dimensional sheet-like structure. rsc.org The thickness of the lipid bilayer and the spacing between bilayers (d-spacing) are dependent on factors such as temperature and water content. nih.govrsc.org SAXS is a primary tool for characterizing the Lα phase, with the position of the scattering peaks related to the repeat distance of the stacked bilayers. nih.govrsc.org The Lα phase represents a state of lower curvature compared to the inverse hexagonal or cubic phases. rsc.org

Isotropic Micellar (L2) and Sponge (L3) Phases

This compound can also form isotropic phases, including the inverse micellar (L2) phase and the sponge (L3) phase. researchgate.nettechnion.ac.illu.sesonar.ch

The L2 phase is typically observed at low water content and high temperatures. sonar.chuzh.ch It consists of a disordered, continuous hydrocarbon matrix with dispersed, inverted spherical or cylindrical micelles containing water cores. researchgate.netsonar.ch This phase is isotropic, meaning its structural properties are the same in all directions.

The L3, or sponge, phase is another isotropic phase that can form in this compound-water systems, often with the addition of certain solvents or additives. technion.ac.illu.sersc.orgbiorxiv.orgresearchgate.net The L3 phase is characterized as a disordered, bicontinuous network of flexible lipid bilayers that divide the aqueous space into a continuous, labyrinthine network of water channels. technion.ac.illu.sersc.orgbiorxiv.orgresearchgate.net It is often described as a "melted" or translationally disordered bicontinuous cubic phase, lacking the long-range order of cubic phases but maintaining a bicontinuous structure. technion.ac.illu.seresearchgate.net SAXS patterns of the L3 phase typically show diffuse peaks, indicative of its disordered nature, with a characteristic broad peak related to the interbilayer correlation length. technion.ac.ilbiorxiv.org

Modulators of this compound Mesophase Transitions

The transitions between the various mesophases of this compound are influenced by a range of factors. Temperature and water concentration are primary modulators, as depicted in the phase diagrams of the this compound-water system. cmu.edunih.govresearchgate.net Increasing temperature generally favors phases with higher negative curvature, such as the HII and L2 phases. cmu.eduresearchgate.netuzh.ch Hydration levels dictate the available space for water channels or layers, influencing the preferred structure. nih.govresearchgate.net

The addition of third components, such as solvents, lipids, detergents, salts, and polymers, can significantly alter the phase behavior of this compound. researchgate.netaip.orgacs.orgrsc.orgtechnion.ac.illu.sersc.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netrsc.org These additives can partition into different regions of the self-assembled structure (e.g., the aqueous channels, the lipid bilayer, or the interface), thereby modulating the spontaneous curvature of the lipid monolayer and influencing phase transitions. acs.orglu.sersc.orgresearchgate.netrsc.org For instance, certain solvents can induce the formation of the L3 phase. lu.sersc.orgresearchgate.net The addition of other lipids or surfactants can also shift the phase boundaries and induce different mesophases depending on their own molecular shape and interactions with this compound. researchgate.netacs.orgrsc.orgrsc.org Salts and detergents are also known to affect this compound mesophases, impacting their lattice parameters and phase behavior. researchgate.netnih.gov

Influence of Hydration Levels

The hydration level plays a critical role in determining the specific lyotropic phase formed by this compound. In excess water, this compound typically forms an isotropic bicontinuous cubic liquid crystalline phase. acs.orgacs.org Specifically, at hydration levels exceeding 35 wt% water, the Pn3m cubic phase is commonly observed between approximately 20 and 80 °C. rsc.org As hydration increases, the lattice parameter of the cubic phase can swell. rsc.orgrsc.org For instance, at 16°C, the maximum hydration of the cubic phase is around 58%, and increasing hydration from 44% to 58% can lead to a significant increase in the lattice parameter. plos.org However, the phase behavior can be complex and sensitive to slight changes in composition. nih.gov

Impact of Temperature on Phase Polymorphism

Temperature is another key factor influencing the phase behavior of hydrated this compound, driving transitions between different mesophases. researchgate.net The temperature-composition phase diagram of this compound and water illustrates how phases change with temperature and water content. researchgate.net For example, when hydrated with more than 35 wt% water, this compound forms a Pn3m cubic phase between approximately 20 and 80 °C. rsc.org Above this temperature range, it typically transforms into an inverse hexagonal (HII) phase. rsc.org At lower temperatures, below approximately 20 °C, pure MO can exist as coexisting lamellar crystalline and Pn3m phases. rsc.org The tendency of the lipid to form highly curved structures increases with increasing temperature, favoring inverted hexagonal and fluid isotropic phases at higher temperatures. researchgate.net

Effects of Solvents and Co-solvents

The presence of solvents and co-solvents can significantly alter the self-assembly and phase behavior of this compound.

Protic ionic liquids (PILs) have emerged as tunable media for regulating the internal lyotropic liquid crystalline mesophase of this compound-based nanoparticles. researchgate.netacs.org Unlike water, where self-assembly is primarily driven by the hydrophobic effect, self-assembly in PILs is mediated by the analogous solvophobic effect. aip.org Studies have shown that the choice of PIL can lead to significant differences in this compound self-assembly compared to water. aip.org

Different PILs can induce the formation of various nanostructures, including inverse bicontinuous cubic, inverse hexagonal, and sponge/lamellar mesophases. researchgate.netacs.org For instance, PILs containing the ethylammonium (B1618946) cation can lead to this compound forming lamellar and bicontinuous cubic phases, while those with the ethanolammonium cation tend to form inverse hexagonal and bicontinuous cubic phases. aip.orgresearcher.life The specific anion of the PIL also plays a role; formate (B1220265) and acetate (B1210297) anions have been shown to favor bicontinuous cubic phases over a broader range of PIL concentrations compared to the nitrate (B79036) anion. aip.orgresearcher.life Manipulating the cation and anion structures of PILs can alter this compound packing and induce sequential phase transitions, such as hexagonal → cubic → lamellar. researchgate.netacs.org

Research has investigated the lyotropic liquid crystal phase behavior of this compound in various PILs, including ethylammonium nitrate (EAN), ethanolammonium nitrate (EtAN), ethylammonium formate (EAF), ethanolammonium formate (EtAF), ethylammonium acetate (EAA), and ethanolammonium acetate (EtAA). aip.orgresearcher.life Studies using techniques like small-angle X-ray scattering (SAXS) and cross-polarized optical microscopy (CPOM) have been used to characterize the phases formed over a range of this compound concentrations and temperatures, leading to the construction of partial phase diagrams. aip.orgresearcher.lifefigshare.com

A summary of observed phases in 5% w/w this compound in selected PIL/water mixtures is presented below:

PIL/Water MixtureObserved Phases (Temperature Range)
EtAN/waterInverse hexagonal (HII) (23–73 °C) rsc.org
EAN/waterLamellar (Lα) (<22–88 °C) rsc.org
Ethylammonium formateDouble diamond cubic (QII^D), Gyroid cubic (QII^G) rsc.org
Choline or imidazole (B134444) with aspartic acid or glutamic acidHexagonal, Bicontinuous cubic, Lamellar rsc.org

The phase behavior of this compound in PILs can also be influenced by water content. For example, in EtAN/water mixtures, the inverse hexagonal phase is formed in pure EtAN, while the Pn3m cubic phase is retained down to approximately 40% w/w water content at 25 °C. rsc.org In EAN/water mixtures, EAN swells and stabilizes the Pn3m cubic structure. rsc.org

Organic solvents can also impact the phase behavior of this compound. For instance, in the ternary system of this compound, 1-methyl-2-pyrrolidinone (B7775990) (NMP), and water, a rich mesomorphic phase behavior is observed, including lamellar and cubic phases, particularly at lower MO content. acs.org At high NMP content, the system can exhibit liquid phases like a sponge phase and MO-poor and MO-rich liquid phases. acs.org

Role of Lipid Additives and Co-lipids

The incorporation of other lipids and additives significantly influences the self-assembly and resulting mesophases of this compound systems. acs.org These additives can alter the spontaneous curvature of the lipid layer, driving transitions between different phases. acs.org

The addition of fatty acids to this compound can have a notable impact on its phase behavior. Fatty acids can integrate into this compound bilayers, influencing membrane structure and properties. nih.gov

Oleic Acid: The addition of oleic acid (OA) to this compound systems leads to distinct phase behavior compared to systems with sodium oleate (B1233923). acs.orgacs.org In the this compound-oleic acid-water system, a reversed hexagonal liquid crystalline phase (HII) is observed at low water content, and this phase has limited swelling capacity with water. acs.orgacs.org Unlike systems with sodium oleate, a large lamellar liquid crystalline phase is typically absent in the this compound-oleic acid-water system. acs.orgacs.org Instead, a stiff isotropic phase in equilibrium with isotropic or anisotropic liquid crystalline phases may form depending on the composition. acs.org The incorporation of oleic acid into this compound bilayers can destabilize the membrane structure and increase ion permeability, potentially due to the rapid flip-flop of fatty acid molecules. nih.gov Partial temperature-composition phase diagrams of this compound and unsaturated fatty acid mixtures have identified the presence of micellar cubosomes, and the stability of this phase is influenced by temperature, fatty acid concentration and structure, and pH. nih.gov

Capric Acid: The addition of capric acid (CA) to this compound systems triggers concentration-dependent phase changes. tue.nlrsc.org As the concentration of capric acid increases, the sequence of phases can evolve from an inverse primitive cubic phase (QII^P) to inverse double-diamond cubic (QII^D), inverse hexagonal (HII), and eventually emulsified microemulsions. tue.nlrsc.org This effect is attributed to capric acid causing an increase in system curvature. tue.nl Small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) studies have revealed the formation of both single-phase and mixed phases within nanoparticles formed by this compound and capric acid mixtures. tue.nlrsc.org Capric acid is used in this compound systems to provide fine control over the spontaneous curvature of the resulting self-assembled particles. tue.nl The MO-CA system demonstrates a preference for mesophases with negative interfacial curvature (Type II), namely QII^P, QII^D, and HII phases, depending on the ratio of CA to MO. acs.org

Adding capric acid and phosphatidylcholines to this compound has opposing effects on the spontaneous membrane curvature of the this compound lipid layer and the internal mesophase of the resulting nanoparticles. acs.orgnih.govacs.org By varying the relative concentrations of these components, a range of mesophases can be achieved, including inverse bicontinuous primitive and double diamond cubic phases, the inverse hexagonal phase, and the fluid lamellar phase. acs.orgnih.govacs.org

Data Table: Influence of Capric Acid on this compound Phase Behavior

Capric Acid Concentration (wt% to MO)Observed Phase(s)Reference
0Inverse Primitive Cubic (QII^P) acs.org
5Inverse Primitive Cubic (QII^P) acs.org
Increasing ConcentrationQII^P → QII^D → HII → Emulsified Microemulsions tue.nlrsc.org
25Inverse Hexagonal (HII) acs.org
Phospholipids

The incorporation of phospholipids can significantly influence the phase behavior and stability of this compound mesophases. Phospholipids are a class of lipids that are also amphipathic, possessing both hydrophilic and hydrophobic regions. Their effect on this compound mesophases depends on the specific type of phospholipid and its concentration.

Studies have shown that adding phosphatidylcholines and capric acid can have opposing effects on the spontaneous membrane curvature of the this compound lipid layer, thereby influencing the internal mesophase of nanoparticles formed from these mixtures. acs.orgnih.gov By adjusting the relative concentrations of these lipid components, researchers have been able to generate nanoparticles exhibiting a range of mesophases, including inverse bicontinuous primitive and double diamond cubic phases, the inverse hexagonal phase, and the fluid lamellar phase. acs.orgnih.gov

The ability of phospholipids to destabilize the cubic phase of this compound is related to their packing properties. nih.govresearchgate.net For instance, incorporating phosphatidylcholine, phosphatidylethanolamine, phosphatidylglycerol, or phosphatidic acid into this compound systems can lead to transitions from the cubic phase to the Lα or H₂ phases. nih.govresearchgate.net Electrostatic repulsion, particularly with charged phospholipids like phosphatidic acid or phosphatidylglycerol, can facilitate the cubic-to-Lα transition. nih.govresearchgate.net In systems containing negatively charged dioleoylphosphatidic acid (DOPA) and this compound, the addition of positively charged peptides can induce phase transitions between different cubic phases or to the Lα phase, highlighting the role of electrostatic interactions in modulating mesophase stability. scilit.comacs.org

Steric Stabilizers and Block Copolymers

To obtain stable dispersions of this compound-based liquid crystalline nanoparticles (cubosomes or hexosomes) in excess water, steric stabilizers are commonly employed. These stabilizers prevent the aggregation and fusion of the nanoparticles. Nonionic block copolymers, such as those composed of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) blocks (Poloxamers), are frequently used for this purpose. acs.orgacs.orgnih.gov

Pluronic F127, a type of PEO-PPO block copolymer, is a well-known steric stabilizer for this compound dispersions. acs.orgacs.org These copolymers adsorb onto the surface of the this compound self-assembled structures, creating a hydrophilic brush layer that provides steric repulsion, thus preventing aggregation and maintaining the stability of the dispersed nanoparticles. acs.org

The structure and concentration of the block copolymer can influence the internal mesophase of the stabilized this compound nanoparticles. nih.gov Studies have shown that different block copolymers and their concentrations can lead to the formation of various mesophases, including inverse bicontinuous cubic and inverse hexagonal phases, within the nanoparticles. nih.gov The use of block copolymers also allows for the creation of stimuli-responsive non-lamellar lipid nanoparticles, where the internal mesophase can change in response to external triggers like temperature or pH. nih.gov

Charged Peptide Surfactants

Charged peptide surfactants, which are lipid-like peptides with charged amino acid residues, can interact with the this compound-water interface and modulate the curvature and stability of the self-assembled structures. plos.orgnih.gov The effect of these peptide surfactants depends on their charge, concentration, and molecular structure.

Anionic peptide surfactants, such as A₆D and DA₆, have been shown to exhibit strong surface activity in this compound systems. plos.orgnih.gov At low concentrations, they can be incorporated into the this compound interface, and the resulting electrostatic repulsion between the negatively charged peptide molecules can increase the lattice parameter of the cubic phase, effectively enlarging the water channels. plos.orgnih.govresearchgate.net At higher concentrations, anionic peptides can destabilize the lipid bilayers and induce a transition from the cubic phase to the inverted hexagonal (H₂) phase. plos.orgnih.gov

Cationic peptide surfactants, like A₆K and KA₆, also influence this compound mesophases, and even minor structural differences in these peptides can significantly impact their effectiveness. plos.orgnih.gov Similar to anionic peptides, low concentrations of cationic peptides can lead to an increase in the unit cell parameter of the cubic phase due to electrostatic repulsion. plos.orgnih.govresearchgate.net However, at higher concentrations, a decrease in the structural parameter of the cubic phase has been observed in some cases. plos.orgnih.govresearchgate.net The interactions between charged peptides and this compound membranes are primarily electrostatic and depend on the nature of the peptide, the peptide-monoolein ratio, and the salt concentration. plos.orgnih.gov

Influence of pH on Mesophase Stability

The pH of the aqueous environment can significantly impact the stability and transitions between different this compound mesophases, particularly when ionizable lipids or surfactants are present or when the this compound system is stabilized by pH-sensitive polymers.

While pure this compound is uncharged, the presence of even small amounts of ionizable impurities or additives can render the mesophase behavior sensitive to pH changes. For example, the phase behavior of this compound/oleic acid mixtures is pH-dependent, correlated with the protonation/deprotonation of the oleic acid headgroup. nih.gov At low pH, the carboxyl group of oleic acid is protonated, reducing the surface charge density and polarity of the membrane interface, which can influence the spontaneous curvature and favor transitions to phases with lower negative curvature, such as the H₂ phase from a cubic phase. nih.gov

In systems containing negatively charged phospholipids like dioleoylphosphatidylserine (DOPS) mixed with this compound, decreasing the pH from a neutral value can induce phase transitions from the lamellar liquid-crystalline (Lα) phase to inverse bicontinuous cubic phases. acs.orgacs.org This is attributed to the decrease in the surface charge density of the membranes at low pH, which reduces electrostatic repulsion and favors structures with negative curvature. acs.orgacs.org The kinetics and the specific cubic phase formed can depend on the final pH. acs.orgacs.org

Furthermore, the use of pH-sensitive polymers as stabilizers for this compound cubosomes can introduce pH responsiveness to the system. rsc.org In the presence of such polymers, the cubic phase structure can be preserved at neutral pH, potentially with a larger unit cell size. rsc.org However, at lower pH values, the polymer can strongly interact with the lipid structure, leading to significant alterations in the nanostructure of the cubosome particles. rsc.org This pH-sensitive behavior can be exploited to design cubosomes with controlled release properties. rsc.org The transition between different mesophases, such as from inverse micelles (L₂) to hexagonal (H₂) and then to cubic (Q₂) phases, has been observed in this compound nanoparticles doped with ionizable aminolipids as the pH is changed from neutral to acidic. researchgate.net The specific pH at which these transitions occur can be tuned by adjusting the composition of the system, for example, by using mixtures of fatty acetates and fatty acids. researchgate.net

Effects of Pressure on Phase Transitions

Hydrostatic pressure is another important thermodynamic parameter that can significantly influence the phase behavior and structural parameters of this compound self-assembled systems. Pressure affects the packing of hydrocarbon chains and the interactions at the lipid-water interface, thereby altering the spontaneous curvature of the lipid monolayers and inducing phase transitions.

Studies using techniques like synchrotron X-ray diffraction have investigated the effects of pressure on the structure, stability, and transformations of this compound mesophases. acs.orgnih.govresearchgate.net It has been shown that the full-hydration properties of this compound are strongly related to pressure. acs.orgresearchgate.net Increasing hydrostatic pressure can induce phase transitions between different inverse non-lamellar phases. acs.orgnih.govresearchgate.net For instance, a transition from the Pn3m bicontinuous cubic phase to the Ia3d cubic phase has been observed when the mechanical pressure increases to 1-1.2 kbar, with the exact transition pressure depending on the water concentration. acs.orgresearchgate.net This transition is associated with changes in the geometrical shape of the this compound molecule and the bending and stretching of the lipid-water interface under compression. acs.orgresearchgate.net

Pressure tends to cause a reduction in the magnitude of the interfacial curvature in type II structures. nih.gov The effect of increasing pressure on lipid structures is often qualitatively similar to the effect of decreasing temperature. nih.gov In tetradecane-loaded this compound systems, compressing the Fd3m phase under isothermal conditions leads to a significant increase in its lattice parameter. nih.gov At ambient temperatures, increasing pressure can induce structural transitions such as Fd3m → H₂ → Pn3m. nih.gov Under isobaric conditions, more complex temperature-induced structural transitions can occur at high pressures. nih.gov The appearance of certain phases at high pressures and low temperatures is related to hydrocarbon chain condensation, which leads to membrane leaflets with less negative interfacial curvatures. nih.gov

Spectroscopic and Scattering Techniques

Spectroscopic and scattering methods provide invaluable insights into the internal structure, molecular arrangement, and dynamic processes occurring within this compound mesophases.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Elucidation

Small-Angle X-ray Scattering (SAXS) is a primary technique for determining the internal nanostructure and identifying the specific phases formed by this compound in aqueous dispersions. osti.govnih.govrsc.orgresearchgate.netacs.orgcapes.gov.braip.orgresearchgate.netrsc.orgix-cameras.comresearchgate.netresearchgate.netunicam.itmdpi.comnih.govresearchgate.netresearchgate.net SAXS patterns, characterized by a series of Bragg peaks, provide information about the long-range order and lattice parameters of the mesophases. researchgate.netacs.orgaip.orgmdpi.com

For this compound-water systems, SAXS is routinely used to identify the presence of different cubic phases, such as the double diamond (Pn3m) and primitive (Im3m) space groups, as well as inverse hexagonal (HII) and lamellar (Lα) phases. rsc.orgresearchgate.netaip.orgrsc.org The positions of the Bragg peaks in the scattering pattern are related to the characteristic distances within the periodic nanostructure, allowing for the calculation of lattice parameters. researchgate.netacs.orgcapes.gov.brmdpi.com

SAXS studies have demonstrated that the specific mesophase formed by this compound is dependent on factors such as water content, temperature, and the presence of additives. aip.orgrsc.org For instance, increasing water content can induce transitions between different cubic phases (e.g., Ia3d to Pn3m) or from cubic to lamellar phases. diva-portal.org The incorporation of other lipids or molecules can also trigger phase changes or alter the lattice parameters of existing phases, as observed when capric acid or gold(I) compounds are added to this compound systems. rsc.orgmdpi.com

Detailed Research Findings from SAXS:

SAXS confirmed the inner cubic structure of this compound-based cubosome formulations, showing Bragg peaks corresponding to the bicontinuous cubic double diamond (Pn3m) and primitive (Im3m) phases. rsc.org

SAXS patterns of this compound dispersions typically show distinct Bragg peaks indicative of the cubic structure. acs.org

Incorporation of certain molecules, such as lysozyme (B549824) or gold(I) compounds, can induce minor decreases in the lattice parameter of this compound mesophases, as detected by SAXS. capes.gov.brmdpi.com

SAXS has been used to construct partial phase diagrams of this compound in different protic ionic liquids, identifying inverse hexagonal, bicontinuous cubic, and lamellar phases and their temperature ranges of stability. aip.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the morphology and internal structure of this compound-based self-assembled systems, particularly dispersed nanoparticles like cubosomes and hexosomes. osti.govnih.govrsc.orgresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.netacs.orgcapes.gov.brnih.gov Unlike conventional TEM, cryo-TEM images samples in a vitrified, near-native state, preserving the delicate nanostructures. rsc.org

Cryo-TEM images complement SAXS data by offering real-space views of the particles, confirming their size, shape, and the presence of internal liquid crystalline lattices. rsc.orgresearchgate.netacs.org It can reveal the coexistence of different phases within a single dispersion or even within individual nanoparticles. rsc.org Cryo-TEM is particularly useful for visualizing the characteristic features of cubic phases, such as the network of water channels, and hexagonal phases, showing the arrangement of lipid cylinders. rsc.orgacs.org

Detailed Research Findings from Cryo-TEM:

Cryo-TEM images of this compound-based cubosomes stabilized with Pluronic polymers showed particles with diameters in the range of 100–200 nm, exhibiting a well-defined internal cubic lattice. rsc.orgacs.org

Cryo-TEM has been used to explore the phase behavior and aggregate structure in dilute dispersions of this compound and oleic acid, revealing a variety of lamellar and non-lamellar structures, including liposomes and particles of cubic and inverted hexagonal phases, depending on experimental conditions like pH and aging. capes.gov.brnih.gov

Changes in lipid aggregate structure during processes like lipolysis of this compound-based cubic dispersions have been observed using cryo-TEM, showing transitions from cubic to reversed cubic, hexagonal, and lamellar structures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structural and dynamic properties of this compound mesophases at a molecular level. nih.govacs.orgunimelb.edu.auresearchgate.netaps.orgnih.govresearchgate.netresearchgate.netmeihonglab.com NMR can provide insights into the molecular environment, mobility, and interactions of both the lipid molecules and the surrounding water or encapsulated substances. nih.govunimelb.edu.auresearchgate.netnih.gov

The unique environment within liquid crystalline phases affects the NMR spectra of the constituent molecules. In bicontinuous cubic phases, rapid molecular reorientation on the NMR timescale can lead to relatively high-resolution spectra compared to solid-state samples, allowing for detailed analysis of chemical shifts and relaxation times. nih.govresearchgate.net

Solution NMR techniques, when adapted for lipidic cubic phases (LCPs), can provide valuable information about the composition and hydration levels within this compound mesophases. nih.govacs.orgnih.gov By analyzing the chemical shifts and signal intensities in 1D and 2D NMR spectra (such as 1H and 13C NMR), researchers can obtain more complete assignments of the chemical shifts for this compound within the mesophase. nih.govacs.org

Furthermore, 1D 1H NMR can be used for the direct quantification of the hydration level in this compound-based LCPs. acs.orgnih.gov This is achieved by comparing the signal intensity of water protons to those of this compound protons. Solution NMR can also be employed to monitor the temporal stability of LCPs by detecting alterations at the molecular level over time. acs.org

Detailed Research Findings from Solution NMR:

Solution NMR has enabled more complete assignments of both 1H and 13C chemical shifts of this compound within LCPs. nih.govacs.org

Direct quantification of the hydration level in this compound-based LCPs using 1D 1H NMR has been achieved. acs.orgnih.gov

Solution NMR can monitor the long-term stability of LCPs and evaluate molecular-level alterations. acs.org

Pulsed Magnetic Field Gradient (PFG-NMR) is a specialized NMR technique used to measure the translational diffusion coefficients of molecules within complex systems like this compound mesophases. diva-portal.orgnih.govresearchgate.netaps.orgnih.govqut.edu.aumdpi.com PFG-NMR allows for the investigation of molecular mobility, providing insights into the dynamics and connectivity of the internal water channels and lipid bilayers. nih.govaps.orgnih.gov

PFG-NMR experiments can determine the diffusion rates of both water molecules and the lipid (this compound) within the mesophase. diva-portal.orgnih.govresearchgate.net The translational dynamics of lipid molecules in LCPs are significantly influenced by obstruction effects arising from the topology of the mesophase. nih.govaps.org Water dynamics, particularly at lower concentrations, are strongly affected by hydration of the lipid head groups. aps.org

PFG-NMR is also valuable for studying the diffusion of encapsulated molecules (such as small drugs, ions, or proteins) within the aqueous channels or lipidic regions of the mesophase. nih.govresearchgate.netnih.gov The measured diffusion coefficients can be correlated with the release profiles of encapsulated substances from this compound-based delivery systems. nih.govnih.gov

Detailed Research Findings from PFG-NMR:

PFG-NMR techniques are powerful for investigating the diffusion rate of small molecules, like water or small drugs, within this compound cubic phases. nih.govresearchgate.net

A discontinuity in the variation of the water diffusion coefficient with water content has been observed using NMR, coinciding with the two-phase region between the two cubic phases in the this compound-water system. diva-portal.orgnih.govresearchgate.net

Translational diffusion coefficients of amino acids (as model drugs) in this compound-based LCPs have been measured by PGSE NMR and correlated with predicted release profiles. nih.gov

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Ordering

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a vibrational spectroscopy technique used to probe the molecular ordering and interactions within this compound mesophases, particularly at the lipid-water interface. osti.govnih.govcapes.gov.brunicam.itmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govsigmaaldrich.com ATR-FTIR provides information about the conformational state of the lipid chains and the hydrogen bonding environment. capes.gov.brresearchgate.net

By analyzing changes in specific infrared absorption bands, such as those corresponding to C-H stretching vibrations (around 2853 cm⁻¹ and 2918 cm⁻¹), researchers can assess the conformational order and packing of the lipid acyl chains within the mesophase. researchgate.net Shifts or changes in the intensity of bands associated with O-H stretching and carbonyl groups can provide insights into the hydration of the lipid head groups and hydrogen bonding interactions between this compound and water or encapsulated molecules. capes.gov.brresearchgate.netnih.gov

ATR-FTIR is particularly useful for studying the interactions between this compound and incorporated substances like proteins or drugs, revealing how these molecules affect the molecular organization of the lipid matrix. capes.gov.brunicam.itmdpi.comnih.govnih.gov

Detailed Research Findings from ATR-FTIR:

ATR-FTIR analysis revealed that lysozyme interacted with the O-H groups of this compound in the outer interface region of reverse hexagonal mesophases, resulting in strong hydrogen bonding and indicating dehydration of the this compound carbonyls. capes.gov.br

ATR-FTIR spectroscopy has been employed to study the effects of insulin (B600854) loading on this compound-based cubic and hexagonal mesophases, providing insights into protein confinement and its effect on insulin's secondary structure. unicam.itnih.gov

ATR-FTIR suggested enhanced hydrogen bonding between gabapentin (B195806) and the O-H groups of this compound and surrounding water in the inner hydrophilic interface region of hexagonal mesophases, leading to drug intercalation at the water-lipid interface. nih.gov

Changes in the absorption band at 2853 cm⁻¹, associated with the conformational order of the lipid chain, can be monitored by ATR-FTIR to reflect the organization of the membranes. researchgate.net

Fluorescence Spectroscopy for Membrane Studies

Fluorescence spectroscopy is a valuable technique for evaluating the physicochemical properties of lipid systems, including those involving this compound. It allows for the monitoring of structural changes such as vesicle leakage, membrane fusion, and hydrophobic exposure core.ac.uk. Studies have utilized fluorescence spectroscopy to investigate the interactions of this compound-based systems with model cell membranes.

One application involves using fluorescence resonance energy transfer (FRET) assays to monitor the complexation efficiency of DNA with cationic liposomes containing this compound core.ac.uk. These studies have shown that the inclusion of this compound can significantly modify the rate of DNA complexation core.ac.uk. Furthermore, FRET assays and 90° static light scattering (SLS) have suggested the existence of inverted structures in the presence of this compound, which may be important for processes like transfection core.ac.uk.

Fluorescence spectroscopy, particularly when using probes like Laurdan, can also provide information on the membrane fluidity and hydration states of this compound-based cubosomes interacting with liposomes. Research using time-resolved small-angle X-ray scattering (TR-SAXS) and Laurdan fluorescence spectroscopy has shown that upon interaction, the membrane fluidity and hydration states of cubosomes and liposomes shift to resemble each other acs.org.

Optical and Microscopic Techniques

Optical and microscopic techniques are essential for visualizing the morphology and identifying the different liquid crystalline phases formed by this compound.

Cross-Polarized Optical Microscopy (CPOM) for Phase Identification

Cross-Polarized Optical Microscopy (CPOM), also referred to as polarized light microscopy (PLM), is a widely used technique for identifying the lyotropic liquid crystal phases of this compound aip.orgresearchgate.netnih.gov. This method utilizes polarizing filters to obtain optical property information about the material being observed nasa.gov. Different liquid crystalline phases exhibit characteristic textures when viewed between crossed polarizers nih.gov.

For instance, the lamellar phase often displays characteristic batonnet patterns and oily streak textures researchgate.net. The inverse hexagonal phase also shows distinct textures under CPOM researchgate.net. In contrast, the cubic phase is non-birefringent and appears dark between crossed polarizers nih.gov. CPOM can be used in penetration scans to identify the phases present in a sample as a function of composition, such as in studies of this compound in protic ionic liquids aip.orgresearchgate.net. While CPOM is effective for identifying general phases, it does not provide detailed information about specific compositions where phases exist aip.org.

CPOM can also be used to observe injection-induced phase changes within this compound/water mixtures during processes like high-viscosity injector extrusion. Variations in transmitted intensity during in-situ polarization studies can indicate deformation and phase changes nih.gov.

Brewster Angle Microscopy for Interfacial Monolayer Studies

Brewster Angle Microscopy (BAM) is a non-invasive technique specifically designed for imaging Langmuir monolayers or adsorbed films at the air-water interface irida.esbiolinscientific.com. At the Brewster angle, p-polarized light is not reflected from a clean interface. However, the presence of a monolayer modifies this condition, leading to reflected light that can be used to form an image irida.es. This allows for real-time observation and recording of the film structure without the need for microscopy agents that could interfere with the monolayer biolinscientific.com.

BAM has been employed to study the morphology and structural characteristics of monoglyceride monolayers, including this compound, spread at the air-water interface colab.ws. Studies using BAM alongside surface pressure-area isotherms have shown that the morphology and structural characteristics of these monolayers are dependent on factors like hydrocarbon chain length and the presence of double bonds colab.ws. BAM can also provide quantitative characterization of the relative film thickness as a function of lipid type and surface density colab.ws. Coupling BAM with other techniques, such as a modified Wilhelmy-type trough, allows for the determination of monolayer structure and morphology and their relationship to viscoelastic behavior capes.gov.br. BAM images and the evolution of relative reflectivity with surface pressure can provide complementary information on the interactions and structural characteristics of mixed monolayers containing this compound researchgate.net.

Time-Resolved Fluorescence Confocal and Lattice Light Sheet Microscopy for Membrane Dynamics

Time-resolved fluorescence confocal and lattice light sheet microscopy are advanced techniques used to observe and characterize dynamic events in membranes, including those involving this compound-based structures whiterose.ac.ukresearchgate.netscilit.comnih.gov. These methods offer high spatial and temporal resolution, making them suitable for studying processes like membrane remodeling and the interaction of nanoparticles with lipid bilayers.

Specifically, these techniques have been used to study the topological and morphological membrane dynamics in giant unilamellar vesicles (GUVs) driven by this compound cubosomes whiterose.ac.ukresearchgate.netscilit.comnih.gov. This compound cubosomes, which are lyotropic liquid crystal nanoparticles with an internal nanostructure, can incorporate into GUVs, creating excess membrane area and stored curvature stress whiterose.ac.ukresearchgate.netnih.gov. Using time-resolved fluorescence confocal and lattice light sheet microscopy, researchers have observed and characterized various life-like dynamic events in these GUVs, including growth, division, tubulation, membrane budding, and fusion whiterose.ac.ukresearchgate.netscilit.comnih.gov. These observations provide insights into how such nanoparticles might interact with cellular membranes whiterose.ac.ukresearchgate.netnih.gov.

Rheological Characterization of this compound Liquid Crystals

Rheology is the study of the flow and deformation of matter, and it is a crucial tool for characterizing the mechanical properties of this compound liquid crystalline phases. researchgate.netnih.gov

Viscoelastic Properties of Mesophases

The different mesophases formed by this compound exhibit distinct viscoelastic properties, which can be characterized using rheological measurements researchgate.netnih.govdigitellinc.comrsc.org. Techniques such as frequency and amplitude sweeps, large amplitude oscillatory shear tests, and strain rate frequency superposition (SRFS) are used to assess these properties researchgate.netnih.gov.

Studies on this compound-water binary systems have characterized the rheological behavior of lamellar, cubic, and hexagonal mesophases researchgate.netnih.gov. Frequency sweeps have revealed that cubic phases generally exhibit the highest elasticity, followed by lamellar and hexagonal phases researchgate.netnih.gov. The stiffening and thickening ratios extracted from Lissajous-Bowditch plots can quantify intra-cycle non-linearities researchgate.netnih.gov. Cubic phases have been shown to display abrupt yielding with more pronounced stiffening and thinning behavior compared to other phases researchgate.netnih.gov. The symmetry of each liquid crystal phase influences its unique rheological behavior under large deformation researchgate.netnih.gov.

The viscoelastic properties of this compound mesophases can be affected by the presence of additives. For example, the elastic properties of the lamellar phase are strongly dependent on the presence of ionic charges researchgate.net. Incorporating oleic acid can enhance the viscoelasticity of certain this compound systems researchgate.net. Nanoparticles can also influence the viscoelastic response, with the effect depending on their size, volume fraction, and even chemical nature researchgate.net.

Rheological characterization can also reveal phase transitions, such as the transition from a cubic to a reversed hexagonal phase upon changes in temperature or composition rsc.org. The cubic phase typically behaves as a stiff gel with little frequency dependence, while the hexagonal phase is a weaker gel whose absolute values vary with frequency rsc.org. Rheological measurements have shown that insulin encapsulation has only minor effects on the viscoelastic properties of this compound-based cubic and hexagonal mesophases unicam.itnih.gov.

Interactive Data Table: Viscoelastic Properties of this compound Mesophases (Illustrative Data based on Search Results)

Mesophase TypeRelative Elasticity (Qualitative)Yielding BehaviorFrequency Dependence of Moduli
CubicHighestAbrupt yielding, pronounced stiffening and thinningLittle frequency dependence (stiff gel)
LamellarModerateShows yield stress valuesModuli independent on frequency (behaves like a gel)
HexagonalLower than Cubic, higher than Lamellar (in some cases)Shear thinning fluidModuli vary with frequency (weaker gel)

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (1-oleoyl-rac-glycerol)5283468 cenmed.commpg.deuni.lu
2-Monoolein (B133480) (2-oleoylglycerol)5319879 nih.govflybase.org
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Not found in search results, but mentioned in context of this compound interactions acs.orgwhiterose.ac.ukresearchgate.netnih.gov
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Not found in search results, but mentioned in context of this compound interactions acs.org
Oleic acidNot found in search results, but mentioned as an additive researchgate.netunicam.itnih.gov
InsulinNot found in search results, but mentioned in encapsulation studies unicam.itnih.gov
LaurdanNot found in search results, but mentioned as a fluorescence probe acs.org
1-monooleoyl-rac-glycerol5283468 core.ac.ukcenmed.commpg.deuni.lunih.gov
Glycerol (B35011) monooleate (GMO)5283468 rsc.orgunicam.itnih.gov
2-oleoylglycerol5319879 nih.govflybase.org
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate5319879 (IUPAC name for 2-Monoolein) nih.gov
2,3-dihydroxypropyl (Z)-octadec-9-enoate5283468 (Compound name for 1-Monoolein) uni.lu
rac-Glycerol 1-monooleate5283468 mpg.de

This compound, also known as 1-oleoyl-rac-glycerol, is a versatile monoglyceride widely recognized for its ability to self-assemble into various lyotropic liquid crystalline mesophases upon hydration. These mesophases, including lamellar (Lα), hexagonal (HII), and different cubic phases (e.g., Im3m, Pn3m), possess unique nanoscale structures that render them valuable in diverse fields, from fundamental membrane biophysics to advanced drug delivery systems. Understanding the intricate behavior and properties of these mesophases necessitates the application of advanced characterization methodologies that can probe their structure, dynamics, and interactions at various scales.

Advanced Characterization Methodologies for Monoolein Mesophases

Optical and Microscopic Techniques

Optical and microscopic techniques are indispensable for visualizing the morphology of this compound mesophases and identifying their different structural forms.

Cross-Polarized Optical Microscopy (CPOM) for Phase Identification

Cross-Polarized Optical Microscopy (CPOM), also known as polarized light microscopy (PLM), is a fundamental technique for the identification of different lyotropic liquid crystalline phases formed by this compound aip.orgresearchgate.netnih.gov. This method exploits the birefringence properties of the various mesophases. Different phases exhibit characteristic textures when viewed between crossed polarizers, allowing for their visual differentiation nih.govnasa.gov.

For example, the lamellar phase is often identified by its characteristic "batonnet" or "oily streak" textures under CPOM researchgate.net. The inverse hexagonal phase also presents a recognizable texture researchgate.net. In contrast, cubic phases are optically isotropic and appear dark under crossed polarizers nih.gov. CPOM is frequently used in conjunction with temperature or composition gradients (e.g., penetration scans) to construct partial phase diagrams and identify the regions of stability for different mesophases aip.orgresearchgate.net. While effective for phase identification, CPOM typically does not provide detailed information about the nanoscale structure within the phases aip.org. CPOM can also be used for in-situ studies, such as observing phase changes induced by shear during processes like high-viscosity injection nih.gov.

Brewster Angle Microscopy for Interfacial Monolayer Studies

Brewster Angle Microscopy (BAM) is a specialized technique for visualizing ultrathin films, such as Langmuir monolayers, at interfaces like the air-water interface irida.esbiolinscientific.com. BAM operates based on the principle that p-polarized light is not reflected from a clean interface at the Brewster angle. The presence of a monolayer alters the refractive index at the interface, leading to a detectable reflection that can be used to form an image irida.esbiolinscientific.com.

BAM allows for real-time, non-invasive observation of the morphology and dynamics of this compound monolayers spread at the air-water interface biolinscientific.comcolab.ws. Studies utilizing BAM have investigated the influence of factors such as hydrocarbon chain length and the presence of double bonds on the morphology and structural characteristics of monoglyceride monolayers, including this compound colab.ws. BAM can also provide quantitative information related to the relative film thickness colab.ws. When coupled with techniques measuring surface pressure, BAM offers complementary insights into the interactions and structural characteristics of mixed monolayers containing this compound capes.gov.brresearchgate.net.

Time-Resolved Fluorescence Confocal and Lattice Light Sheet Microscopy for Membrane Dynamics

Time-resolved fluorescence confocal and lattice light sheet microscopy are advanced imaging techniques that enable the visualization and characterization of dynamic processes occurring within membranes and lipidic structures with high spatial and temporal resolution whiterose.ac.ukresearchgate.netscilit.comnih.gov. These methods are particularly valuable for studying events like membrane remodeling, budding, fusion, and the interactions of nanoparticles with lipid bilayers.

These techniques have been applied to study the dynamic behavior of giant unilamellar vesicles (GUVs) in the presence of this compound cubosomes. This compound cubosomes, as lyotropic liquid crystal nanoparticles, can interact with and incorporate into the membrane of GUVs, leading to changes in membrane curvature and topology whiterose.ac.ukresearchgate.netnih.gov. Using time-resolved fluorescence confocal and lattice light sheet microscopy, researchers have been able to observe and characterize a variety of dynamic events in these hybrid systems, including vesicle growth, division, tubulation, budding, and fusion whiterose.ac.ukresearchgate.netscilit.comnih.gov. These observations provide crucial insights into the mechanisms by which lipid nanoparticles interact with and modify biological or biomimetic membranes whiterose.ac.ukresearchgate.netnih.gov.

Rheological Characterization of this compound Liquid Crystals

Rheology is the study of the deformation and flow of matter, and it is a critical technique for understanding the mechanical properties and behavior of this compound liquid crystalline phases researchgate.netnih.gov.

Viscoelastic Properties of Mesophases

The different mesophases formed by this compound exhibit distinct viscoelastic properties, characterized by their ability to store and dissipate energy under deformation researchgate.netnih.govdigitellinc.comrsc.org. Techniques such as oscillatory rheology (frequency and amplitude sweeps) and large amplitude oscillatory shear (LAOS) tests are commonly used to probe these properties researchgate.netnih.gov.

Studies investigating the structure-rheology relationship in this compound liquid crystals have shown that the different mesophases possess unique viscoelastic fingerprints. Frequency sweep tests have revealed that cubic phases typically exhibit higher elasticity (storage modulus, G') compared to lamellar and hexagonal phases researchgate.netnih.gov. The lamellar phase often behaves like a gel with mechanical moduli relatively independent of frequency, while the hexagonal phase can show shear-thinning behavior researchgate.netnih.gov. The cubic phase is often described as a stiff gel rsc.org.

The rheological behavior can also provide insights into phase transitions. For example, rheological measurements can detect transitions from a cubic to a hexagonal phase as a function of temperature or composition rsc.org.

Interactive Data Table: Illustrative Viscoelastic Behavior of Key this compound Mesophases

Mesophase TypeElasticity (G')Viscosity (η) / Viscous Modulus (G'')Frequency DependenceTypical Behavior
CubicHighRelatively Low (compared to G')WeakStiff Gel
LamellarModerate to HighModerate to HighWeak (gel-like)Gel with yield stress
HexagonalModerateModerateStrongerShear-thinning fluid, weaker gel

Note: This table provides a generalized overview based on common observations in rheological studies of this compound mesophases. The specific values and exact behavior can vary significantly depending on the precise composition (e.g., water content, presence of additives), temperature, and applied shear conditions.

Shear Rheology and Structural Relaxation

Shear rheology is extensively used to investigate the viscoelastic properties of this compound mesophases, providing insights into their internal structure and response to applied stress researchgate.netaip.orgrsc.org. Different mesophases exhibit distinct rheological behaviors researchgate.netrsc.org.

Frequency sweeps, which measure the storage modulus (G') and loss modulus (G'') as a function of oscillation frequency, are commonly employed to characterize the linear viscoelastic region of these materials researchgate.netrsc.orgaip.orgnih.govtandfonline.com. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component aip.org.

Research findings indicate that the cubic phases of this compound generally exhibit the highest elasticity (G') compared to the lamellar and hexagonal phases researchgate.netnih.gov. The cubic phase behaves like a stiff gel with G' being largely independent of frequency in the linear viscoelastic region rsc.orgtandfonline.com. This high elasticity is attributed to the rigid, three-dimensional network structure of the bicontinuous cubic phase aip.orgrsc.org.

Conversely, the hexagonal phase behaves as a weaker gel, with its elastic and viscous moduli showing a greater dependence on frequency researchgate.netrsc.org. The lamellar phase is often described as a plastic fluid and is considered the least rigid of the crystalline mesophases researchgate.netrsc.orgix-cameras.com.

Strain Rate Frequency Superposition (SRFS) is another technique applied to this compound liquid crystals to determine long and short relaxation times of the mesophases researchgate.netnih.gov. This method can isolate the response related to structural relaxation, even at frequencies that are difficult to access with standard techniques researchgate.net.

The rheological properties are intrinsically linked to the mesophase structure, as confirmed by complementary techniques like Small Angle X-ray Scattering (SAXS) and polarized light microscopy researchgate.netrsc.orgnih.govtandfonline.comacs.org. Changes in composition, temperature, or the presence of additives can induce phase transitions, which are reflected in significant changes in rheological behavior rsc.orgacs.org. For instance, the addition of oleic acid can induce a transition from a cubic to a hexagonal phase, resulting in a decrease in rigidity nih.govacs.org. Similarly, increasing the concentration of certain additives like PF-127 can alter the internal structure of cubic phases, leading to variations in rheological properties tandfonline.com.

Studies involving high-viscosity injection of this compound/water mixtures have shown that shear flow can induce deformation and phase changes, leading to heterogeneity in the extruded sample with regions of highly viscous cubic phase and less viscous lamellar-rich phase ix-cameras.comnih.gov. Shear-thinning behavior is also observed under dynamic flow conditions ix-cameras.comnih.gov. The formation of a lamellar phase during slower flow is likely due to the relaxation of highly deformed regions of the liquid crystal structure ix-cameras.com.

Structural relaxation in this compound mesophases also involves the dynamics of water and lipid molecules within the confined geometries journaldephysique.orgaip.orgjournaldephysique.orgacs.org. Molecular dynamics simulations have been used to study the structure and dynamics of water within the water channels of hexagonal and cubic phases, revealing that water diffusion is significantly slowed down compared to bulk water journaldephysique.orgaip.orgjournaldephysique.org. The interface between this compound headgroups and water is dynamic, and the arrangement of water molecules can show structuring within the channels aip.orgacs.org.

The following table summarizes some typical rheological characteristics observed for different this compound mesophases:

Mesophase TypeElasticity (G')Viscosity (G'')Frequency DependenceYielding Behavior (Large Deformation)Rigidity
CubicHighestHighLowAbrupt yielding, pronounced stiffening/thinningMost Rigid
HexagonalIntermediateIntermediateHigherLess pronouncedIntermediate
LamellarLowestLowestVariablePlastic flowLeast Rigid

Note: This table provides a general overview based on reported findings and may vary depending on specific composition and conditions.

Detailed research findings often involve quantitative measurements of storage and loss moduli across a range of frequencies and strains. For example, studies have reported frequency-dependent storage and loss moduli for cubic phases in the linear viscoelastic region tandfonline.com. The specific values and their frequency dependence provide critical data for understanding the material's response to deformation and its underlying structural dynamics.

The interplay between mesophase structure and rheological properties is a key aspect of characterizing this compound systems. Techniques like SAXS and rheology, when used in combination, provide a comprehensive understanding of how the molecular arrangement dictates the macroscopic mechanical behavior and structural relaxation processes researchgate.netrsc.orgnih.govacs.org.

Monoolein in Biomimetic Systems and Membrane Biophysics

Monoolein (B16389) as a Model Biomembrane System

This compound's ability to form lipid bilayers and other liquid crystalline phases makes it an important component in the creation of biomimetic systems, which are artificial structures designed to mimic the properties and functions of biological membranes. osti.govacs.org These systems are crucial for understanding the fundamental principles of membrane organization, dynamics, and interactions with various molecules.

Lipid Bilayer Studies and Membrane Mimetics

This compound is frequently used to form lipid bilayers, which are the fundamental building blocks of biological membranes. osti.govnih.gov These bilayers can be studied using various techniques to understand their structural and functional characteristics. Pure this compound bilayers have been shown to exhibit higher ion permeability compared to phospholipid bilayers, which are characteristic of modern cellular membranes. acs.orgnih.govacs.org This enhanced permeability is likely due to the wedge-like shape of the this compound molecule, which can disrupt bilayer packing and induce transient pore formation. acs.orgnih.govresearchgate.net

This compound is also employed in the creation of more complex membrane mimetics, such as bicelles and nanodiscs, which aim to provide a more native-like environment for membrane proteins compared to simple detergent micelles. nih.govmdpi.com These mimetics are valuable tools for studying protein structure, function, and interactions within a lipid environment.

Ion Permeability and Bilayer Stability in this compound-Fatty Acid Bilayers

The inclusion of fatty acids in this compound bilayers has a significant impact on their properties. While this compound can stabilize planar bilayers formed by fatty acids, the incorporation of fatty acids into this compound bilayers generally destabilizes the membrane structure and further increases ion permeability. acs.orgnih.govacs.org This increased permeability is attributed to several factors, including the wedge-like shape of this compound, the rapid flip-flop of fatty acids between bilayer leaflets, and the chain-length mismatch between this compound and the fatty acid. acs.orgnih.govresearchgate.net

Studies examining this compound-fatty acid bilayers using techniques like the droplet interface bilayer system have shown that the influence of chain length and composition of the fatty acid affects bilayer stability, thickness, and ion permeability. nih.govacs.org For instance, increasing the fatty acid content in these bilayers leads to a further rise in ion permeability. acs.org

Table 1: Effect of Fatty Acid Incorporation on this compound Bilayer Properties

SystemBilayer Resistance (MΩ cm²)Ion Permeability (relative to phospholipid)Stability
Pure this compound~2~10x higherRelatively stable
This compound + Fatty Acid<0.1 (for pure FA)Increased furtherDestabilized with increasing FA content

Data compiled from search results acs.orgnih.gov.

Specific Ion Binding to this compound Membranes

Ion binding to lipid membranes, including those formed by this compound, is a critical aspect of membrane biophysics with implications for various surface and biological processes. Studies using techniques like rapid solution exchange on a solid supported membrane have investigated the affinity of ions to lipid surfaces. acs.orgnih.gov These studies have found that chaotropic anions and kosmotropic cations are attracted to membranes, and this behavior is observed even with lipid headgroups bearing no net charge, such as this compound. acs.orgnih.gov This suggests that specific ion effects extend beyond simple electrostatic interactions with charged lipid headgroups and are influenced by factors like ion polarizability and their effect on water structure. acs.org

Membrane Protein Crystallization in this compound Lipidic Cubic Phases (LCPs)

Crystallization of integral membrane proteins is a significant challenge in structural biology due to their amphipathic nature. This compound-based lipidic cubic phases (LCPs) have emerged as a highly successful matrix for the crystallization of these difficult-to-handle proteins. plos.orgjenabioscience.comnih.govnih.gov

Principles of In Meso Crystallization

In meso crystallization, also known as LCP crystallization, utilizes the unique properties of the lipidic cubic phase to provide a membrane-mimetic environment for membrane proteins. nih.govnih.gov this compound, when mixed with water, can spontaneously self-assemble into a bicontinuous cubic mesophase. plos.orgnih.govplos.org This phase consists of a continuous lipid bilayer that is draped across a periodic minimal surface, creating a network of interconnected aqueous channels. researchgate.netplos.orgroyalsocietypublishing.org

The principle involves incorporating the detergent-solubilized membrane protein into the highly viscous LCP matrix. plos.orgnih.gov The protein diffuses within the continuous lipid bilayer, mimicking its natural environment. nih.govplos.org Crystallization is then initiated by introducing a precipitant, typically an aqueous solution of salts or polymers, which partitions into the aqueous channels of the LCP. nih.govnih.govplos.org The precipitant gradually dehydrates the lipid matrix, leading to changes in the mesophase structure and promoting protein-protein interactions that are necessary for crystal nucleation and growth within the lipidic environment. nih.govroyalsocietypublishing.org

The in meso method offers several advantages, including the stabilization of membrane proteins in a lipidic environment and the ability to control hydration levels and precipitant concentrations. plos.org

Stabilization of Integral Membrane Proteins within LCPs

This compound LCPs provide a native-like lipid bilayer environment that helps to maintain the structural integrity and functional activity of integral membrane proteins. nih.govresearchgate.netpnas.org Unlike detergent micelles, which can sometimes destabilize membrane proteins by disrupting their native lipid interactions, the continuous bilayer in the LCP allows proteins to retain their native conformation and mobility within the membrane plane. nih.gov

Studies have shown that integral membrane proteins reconstituted into this compound LCPs remain functionally active. researchgate.netpnas.org The LCP matrix encapsulates the hydrophobic regions of the protein within the lipid bilayer, while the hydrophilic regions are exposed to the aqueous channels, allowing access to substrates and other molecules. researchgate.netpnas.org The stability provided by the LCP environment is crucial for obtaining well-diffracting crystals suitable for X-ray crystallography, enabling the determination of high-resolution protein structures. nih.govnih.govansto.gov.auunimelb.edu.au

Table 2: Key Properties of this compound LCP for Membrane Protein Crystallization

PropertyDescriptionRelevance for Crystallization
Bicontinuous BilayerProvides a continuous lipid environment for protein diffusion. researchgate.netplos.orgroyalsocietypublishing.orgMimics native membrane, allows protein mobility. nih.govnih.gov
Aqueous ChannelsInterconnected network for diffusion of precipitants and ligands. researchgate.netplos.orgFacilitates crystallization by controlling hydration and precipitant. nih.govnih.govplos.org
High ViscositySupports crystal growth within the matrix. plos.orgHelps to anchor crystals and prevent aggregation.
Membrane-Mimetic EnvironmentMaintains protein structure and function. nih.govresearchgate.netpnas.orgCrucial for obtaining diffraction-quality crystals. nih.govnih.govansto.gov.auunimelb.edu.au

Data compiled from search results nih.govplos.orgnih.govnih.govnih.govresearchgate.netplos.orgroyalsocietypublishing.orgpnas.orgnih.govansto.gov.auunimelb.edu.au.

Role of Deuterated this compound in Neutron Scattering Experiments

Deuterated this compound (D-MO) plays a crucial role in neutron scattering experiments aimed at investigating the structure and behavior of membrane proteins and other components within lipidic mesophases. Neutron scattering is a powerful technique that can provide detailed structural information at the nanoscale. The use of deuterated lipids like this compound is particularly advantageous due to the significant difference in neutron scattering length density between hydrogen and deuterium (B1214612).

Contrast Matching Techniques

The unique scattering properties of deuterium enable the application of contrast matching techniques in neutron scattering experiments. By selectively deuterating components within a complex system, such as a membrane protein embedded in a lipid bilayer, researchers can effectively tune the scattering signal. Deuteration of this compound allows for the suppression of neutron scattering from the lipid bilayer itself fishersci.commpg.denih.gov. This "contrast matching" renders the lipid matrix effectively invisible to the neutrons, thereby allowing the direct measurement of neutron interactions with the non-deuterated components, such as the membrane protein or associated detergents fishersci.commpg.denih.gov. This technique is essential for obtaining detailed information about the structure, conformation, and distribution of proteins and other molecules within the lipidic cubic phase environment fishersci.commpg.defishersci.ca. For instance, contrast-matched small-angle neutron scattering (SANS) using highly deuterated this compound has been employed to study the distribution and behavior of detergents and proteins like bacteriorhodopsin within the LCP matrix mpg.defishersci.ca. Researchers have also utilized deuterated this compound to create contrast-matched biocontinuous cubic phases for studying membrane protein structures fishersci.comnih.gov.

Crystallization Kinetics and Mechanisms of Membrane Proteins in LCPs

This compound-based lipidic cubic phase (LCP), also known as the "in meso" method, has become a well-established technique for the crystallization of challenging membrane proteins, including G protein-coupled receptors nih.govwikipedia.orgciteab.comwikipedia.org. The LCP provides a lipid bilayer environment that closely mimics the native biological membrane, which is crucial for maintaining the structural integrity and function of membrane proteins during the crystallization process nih.govciteab.com.

The mechanism of membrane protein crystallization in LCP typically involves reconstituting the detergent-solubilized protein into the bicontinuous lipid bilayer of the cubic phase nih.govwikipedia.orgciteab.com. This reconstitution is often achieved by mixing the protein solution with the viscous this compound lipid, sometimes requiring specialized tools due to the material's consistency nih.govwikipedia.orgwikipedia.org. Research suggests that the process involves the spontaneous insertion and enrichment of the membrane protein from the detergent phase into the LCP bilayer nih.govwikipedia.org. Interestingly, studies have indicated that the initial lipid phase state might not be critical for productive crystallization, with spontaneous insertion and enrichment occurring at the interface between the protein solution and the LCP nih.gov. The presence of detergents, while necessary for initial protein solubilization, can also influence the stability of the this compound cubic phase, which has implications for crystallization outcomes wikipedia.orguni.lu.

Design of Low-Temperature Stable LCPs for Protein Crystallization

A limitation of using this compound for membrane protein crystallization is the relatively narrow temperature range in which the cubic phase is stable; the this compound-based LCP typically undergoes a transition to a lamellar phase at temperatures below 17°C nih.gov. This presents a challenge when working with membrane proteins that are unstable at room temperature and require lower temperatures for crystallization nih.govnih.govlipidbook.orgwikipedia.orglipidmaps.org.

To address this, researchers have focused on designing and developing new lipids that can form stable LCPs at lower temperatures nih.govnih.govlipidbook.orgwikipedia.orglipidmaps.org. These designer lipids aim to extend the cubic phase boundary to encompass lower temperatures, thereby enabling the crystallization of temperature-sensitive membrane proteins nih.govlipidbook.orgwikipedia.orglipidmaps.org. An example of such a lipid is monodihydrosterculin (MDS), a synthetic analog of this compound where the double bond is replaced by a cyclopropyl (B3062369) ring nih.govlipidbook.orgwikipedia.orglipidmaps.org. MDS has been shown to form a stable LCP at lower temperatures compared to this compound, facilitating the crystallization of proteins like bacteriorhodopsin at 4°C nih.govlipidbook.orgwikipedia.orglipidmaps.org. These new lipids offer properties that complement traditional monoacylglycerols like this compound and can be more resistant to hydrolysis, further enhancing their utility in crystallization efforts lipidbook.org.

The following table illustrates a comparison of bacteriorhodopsin crystallization in this compound and monodihydrosterculin at different temperatures, based on reported findings: nih.govlipidbook.orgwikipedia.orglipidmaps.org

LipidTemperature (°C)Observation
This compound20Slower crystallization, fewer initial crystals (approx. 20x20x7 µm³) after 10 days. nih.gov
Monodihydrosterculin20Plate-like hexagonal crystals observed after 3 days (approx. 18x18x7 µm³), growing to full size (approx. 40x40x20 µm³) in 10 days. nih.gov
Monodihydrosterculin4Supported crystallization of bacteriorhodopsin. nih.govlipidbook.orgwikipedia.orglipidmaps.org

Interactions of this compound-Based Nanoparticles with Model Lipid Membranes

This compound can be formulated into liquid crystalline nanoparticles, commonly known as cubosomes, which possess a unique internal structure of bicontinuous lipid bilayers and interconnected aqueous channels lipidbook.orgmassbank.eulipidbook.org. These nanoparticles have attracted considerable interest as potential biocompatible carriers for drug delivery and other biomedical applications genome.jp. Understanding how these cubosomes interact with biological membranes is crucial for assessing their efficacy and safety.

Studies investigating the interactions of this compound-based cubosomes with model lipid membranes, such as liposomes and supported lipid bilayers (SLBs), have provided valuable insights into these processes genome.jp. The interactions are influenced by various factors, including the surface pressure and composition of the model membrane, as well as the concentration of the cubosomes genome.jp.

Cubosome-Membrane Interactions and Fusion Mechanisms

The interaction between cubosomes and lipid membranes can involve adsorption to the membrane surface, followed by more complex processes, including membrane fusion. Membrane fusion, the merging of the cubosome's lipid bilayer with the target membrane, is a key mechanism by which cubosome contents can be delivered into cells or their components integrated into the membrane.

This compound cubosomes have been shown to induce significant morphological and topological changes in model membranes like giant unilamellar vesicles (GUVs), including events such as growth, division, tubulation, budding, and fusion. These transformations are thought to be driven by the incorporation of cubosomal material into the GUV membrane, creating excess membrane area and stored curvature stress. The inherent fusogenicity of cubosomes, their propensity to fuse with other membranes, may be related to the specific curvature stress and the positive Gaussian curvature modulus of the lipid bilayer within the cubic phase structure. Observations of cubosome fusion events with supported lipid bilayers have allowed for the study of the kinetics of these interactions, providing comparisons to fusion processes observed in living cells. The stabilization of cubosomes and their interaction with membranes can involve structural transitions, including the formation of interlamellar attachments (ILAs) and membrane fusion events, particularly during transitions between lamellar and reverse bicontinuous cubic phases.

Impact on Membrane Fluidity, Permeability, and Topological Dynamics

The interaction of this compound-based cubosomes with model lipid membranes can significantly impact the physical properties of the recipient membrane, including its fluidity and permeability genome.jp. The incorporation of cubosomal material into the membrane can lead to changes in membrane fluidity, as demonstrated in studies with DPPC monolayers genome.jp. The extent and mechanism of cubosome incorporation, and consequently the impact on membrane properties, can depend on the concentration of the cubosomes genome.jp. At higher surface pressures, the penetration of cubosomal material may be limited, with lipid exchange becoming a more dominant mode of interaction genome.jp.

Beyond fluidity and permeability, this compound cubosomes can dramatically influence the topological dynamics of model membranes. Their interaction with GUVs, for instance, can trigger a cascade of dynamic events like membrane budding, tubulation, and division, highlighting their potential as minimal agents capable of inducing significant topological rearrangements in artificial cell systems. These findings provide valuable insights into the potential interactions of cubosomes with cellular membranes and their capacity to alter membrane shape and topology. The composition of the cubosomes themselves, such as the inclusion of cholesterol or other sterols, can also modulate the fluidity and permeability of their internal lipid bilayer, which in turn may influence their interactions with target membranes lipidbook.orgmassbank.eu.

Formation of Mixed Monolayers

This compound, a monoglyceride with a single oleic acid chain, plays a significant role in the formation and properties of mixed monolayers at interfaces, particularly in the context of biomimetic systems and membrane biophysics. These mixed monolayers, typically formed at the air-water interface, serve as simplified models for understanding more complex biological membranes and interfacial phenomena. The characteristics of these films are heavily influenced by the interactions between this compound and co-spreading molecules, as well as environmental factors like pH and surface pressure.

Research utilizing techniques such as surface pressure-area (π-A) isotherms and Brewster Angle Microscopy (BAM) has provided detailed insights into the structural characteristics and miscibility of this compound in mixed films acs.orgacs.orgacs.orgscispace.comcolab.ws. The π-A isotherms reveal the behavior of the monolayer upon compression, while BAM provides visual information on the morphology and homogeneity of the film acs.orgacs.orgacs.orgcolab.ws.

When this compound is mixed with proteins, such as β-casein or whey protein isolate (WPI), the resulting monolayer properties are complex and dependent on composition and surface pressure. Studies on this compound-β-casein mixed monolayers spread on buffered water at different pH levels (pH 5 and 7) and temperatures (20 °C) have shown that the structure is typically liquid-expanded-like, similar to that of the pure components acs.orgacs.org. The monolayer structure becomes more expanded with increasing pH and this compound concentration acs.orgacs.org. Analysis of excess area, elasticity, and collapse pressure suggests that this compound and β-casein form practically immiscible monolayers at the air-water interface, especially at pH 5 with higher this compound fractions and at pH 7 across various compositions acs.orgacs.org. BAM images have corroborated these findings, providing complementary information on the interactions and structural characteristics acs.org.

Mixed monolayers of WPI and monoglycerides (B3428702), including this compound, also exhibit complex behavior. These films can show heterogeneities across the range of existence of the mixed film colab.ws. At low monoglyceride concentrations and surface pressures below the WPI collapse point, WPI-monoolein mixed films can form practically immiscible monolayers with repulsive interactions between components colab.wsacs.org. However, at higher monoglyceride concentrations and lower surface pressures, attractive interactions have been observed acs.org. At elevated surface pressures, particularly near the collapse point of the mixed film, immiscibility is again deduced, and the mixed film characteristics are largely dominated by the presence of the monoglyceride, with WPI being displaced from the interface colab.wsacs.org.

This compound also forms mixed monolayers with other lipids, such as fatty acids and cholesterol. The inclusion of this compound has been shown to stabilize planar bilayers formed by fatty acids like oleic acid (C18), palmitoleic acid (C16), and myristoleic acid (C14) nih.govacs.org. In these mixed systems, the presence of fatty acids can further increase ion permeability in this compound bilayers, a phenomenon potentially influenced by factors like chain-length mismatch and the rapid flip-flop movement of fatty acid molecules nih.govacs.org. Stable mixed monolayers have also been formed by adding behenic acid to this compound monolayers, with observed molecular reorganization during compression researchgate.net. Cholesterol interacts with this compound in mixed systems, and hydrogen bonding between the hydroxyl group of cholesterol and the glycerol (B35011) headgroup of this compound has been suggested, influencing the packing and phase behavior rsc.org.

The structural characteristics of monoglyceride monolayers, including this compound, are highly dependent on the hydrocarbon chain length and the presence of double bonds acs.org. The cis double bond in this compound's oleic acid chain introduces a "kink" that affects molecular packing and interactions within the monolayer nih.govacs.org. This can lead to a more expanded structure compared to saturated monoglycerides acs.org.

Observed Characteristics of Selected this compound Mixed Monolayers

Mixed Monolayer SystemConditionsObserved Miscibility/InteractionKey Structural Characteristics
This compound - β-caseinpH 5, higher this compound fraction (> 0.2 mass fraction)Practically immiscibleLiquid-expanded-like
This compound - β-caseinpH 7, any compositionPractically immiscibleLiquid-expanded-like
This compound - WPILow monoglyceride concentration, low surface pressurePractically immiscible, repulsive interactionsHeterogeneities
This compound - WPIHigher monoglyceride concentration, lower surface pressureAttractive interactionsHeterogeneities
This compound - WPIHigh surface pressure (near collapse)Immiscibility, WPI displaced by this compoundDominated by this compound
This compound - Fatty Acids (OA, PA, MA)Various molar ratiosInclusion of MO stabilizes bilayers; FA increases permeabilityInfluenced by chain length/unsaturation
This compound - Behenic acidNot specifiedStable mixed monolayers formedMolecular reorganization on compression

Monoolein Based Nanostructured Systems Engineering

Design and Fabrication of Monoolein (B16389) Nanocarriers

The design and fabrication of this compound-based nanocarriers leverage the intrinsic self-assembly properties of this compound in aqueous environments. These nanocarriers, often referred to as ISAsomes (Internally Self-Assembled Somes), include cubosomes and hexosomes, characterized by their internal cubic and hexagonal liquid crystalline structures, respectively researchgate.netmdpi.comnih.gov. The formation of these nanostructures is influenced by factors such as lipid concentration, temperature, pressure, and the presence of additives plos.orgrsc.orgresearchgate.net.

Cubosomes: Formation and Stabilization Strategies

Cubosomes are colloidal dispersions of bicontinuous cubic liquid crystalline phases in water ijpsjournal.comresearchgate.netmdpi.com. They are formed by the self-assembly of lipids like this compound or phytantriol (B1228177) in water ijpsjournal.comresearchgate.net. The internal structure of cubosomes consists of a complex network of interconnected water channels within a continuous lipid bilayer, forming a three-dimensional cubic lattice ijpsjournal.com. Common cubic phase symmetries observed in this compound systems include Pn3m (double diamond) and Ia3d (gyroid), and sometimes Im3m (primitive) medcraveonline.commdpi.comacs.orgnih.gov.

Several methods are employed for cubosome preparation, broadly categorized into top-down and bottom-up approaches researchgate.netresearchgate.net. Top-down methods involve the dispersion of a pre-formed bulk cubic gel using high-energy techniques such as ultrasonication or high-pressure homogenization ijpsjournal.comresearchgate.netnih.govnonequilibrium.com. For instance, ultrasonication involves dispersing molten this compound in an aqueous solution containing a stabilizer, followed by the application of ultrasonic energy to break down the lipid phase and induce cubosome formation ijpsjournal.com. High-pressure homogenization requires forcing the lipid-water mixture through a narrow gap under high pressure nih.govnonequilibrium.com.

Bottom-up methods, such as the hydrotrope method or solvent evaporation, involve the self-assembly of cubosomes from molecular solutions ijpsjournal.comresearchgate.netnonequilibrium.com. In the hydrotrope method, a hydrotrope like ethanol (B145695) is used to solubilize the lipid in water, and subsequent dilution with water leads to the spontaneous formation of cubosomes with minimal energy input medcraveonline.comnonequilibrium.com. The solvent evaporation method involves dissolving lipids in a volatile organic solvent and then dispersing this solution in an aqueous phase containing a surfactant, followed by solvent evaporation ijpsjournal.com.

Stabilization is crucial for preventing the aggregation and fusion of cubosomes in dispersion ijpsjournal.commedcraveonline.comresearchgate.netnih.gov. Surfactants, particularly non-ionic block copolymers like Poloxamers (e.g., F127 and F108), are commonly used stabilizers ijpsjournal.commedcraveonline.comresearchgate.netnih.govacs.org. These stabilizers form a steric barrier around the cubosomes, maintaining their colloidal stability acs.orgacs.org. Other stabilizing agents include PEGylated lipids, β-casein, and citrem nih.gov. The concentration and type of stabilizer can influence the formation and stability of cubosomes mdpi.comacs.orgresearchgate.net. For example, while low concentrations of Pluronic F127 can stabilize this compound cubosomes with a Pn3m structure, excessive amounts might lead to the incorporation of the polymer into the bilayer and a structural transition to Im3m mdpi.com.

Hexosomes: Formation and Stabilization Strategies

Hexosomes are dispersions of the inverted hexagonal (HII) liquid crystalline phase in water researchgate.netmdpi.comnih.gov. This phase consists of a two-dimensional arrangement of lipid cylinders with aqueous channels running through their core researchgate.netmdpi.comacs.org. Hexosomes can be formed from this compound, often with the addition of other lipids or surfactants that favor the formation of the hexagonal phase researchgate.netacs.orgacs.orgfrontiersin.org. For example, the addition of oleic acid to this compound can promote the transition from a cubic to a hexagonal phase acs.orgacs.orgfrontiersin.org.

Similar to cubosomes, hexosomes are typically prepared using high-energy emulsification methods like ultrasonication or high-pressure homogenization from a bulk hexagonal phase or a precursor system nih.govfrontiersin.org. Stabilization of hexosomes in aqueous dispersion is also achieved through the use of stabilizers, commonly Pluronic block copolymers like F127 researchgate.netnih.govacs.org. These polymers provide steric stabilization, preventing aggregation acs.org. In some cases, inverse hexosomes can be formed and stabilized in excess oil phases using appropriate surfactants and stabilizers researchgate.net.

Emulsions and Microemulsions Stabilized by Liquid Crystalline Phases

This compound-based liquid crystalline phases can also play a role in stabilizing emulsions and microemulsions yakhak.orgresearchgate.netresearchgate.netjst.go.jp. Stable emulsions can be obtained when a hydrophobic or hydrophilic solute is dispersed within a liquid crystalline matrix researchgate.net. Long-term stable water-in-oil (w/o) emulsions have been prepared by dispersing water in the lamellar and reverse hexagonal phases formed by this compound-based systems researchgate.net. These three-phase emulsions (water, reverse hexagonal, and lamellar liquid crystals) can be kinetically stable when the water solute is added gradually to a pre-formed liquid crystalline phase researchgate.net.

Liquid crystalline phases formed at the oil-water interface can contribute to the physical stabilization of emulsions yakhak.org. Furthermore, self-assembled nanostructures like inverted cubic or hexagonal phases, or reverse microemulsion phases, can be dispersed using polymeric stabilizers to form stable emulsified systems researchgate.net. For instance, in monolinolein-based systems, the internal nanostructure of dispersed particles can transform from cubosomes (Pn3m) to hexosomes (H2) and then to a water-in-oil (w/o, L2) microemulsion phase (emulsified microemulsion or EME) upon the addition of oil researchgate.net. Emulsified microemulsions based on cubic phases can also be formed and exhibit stability researchgate.netjst.go.jp.

Functionalization and Hybrid this compound Materials

Functionalization of this compound-based nanostructures involves modifying their composition or surface to impart new properties or enhance existing ones. This can include incorporating functional molecules or nanoparticles within the lipid matrix or on the surface of the nanocarriers.

Incorporation of Magnetic Nanoparticles into Cubic Phases

Hybrid materials consisting of this compound lipidic cubic phases incorporating magnetic nanoparticles have been developed nih.govtandfonline.comresearchgate.netacs.orgnih.gov. These systems, sometimes referred to as magnetocubosomes when dispersed at the nanoscale, are designed as addressable systems nih.govresearchgate.netacs.orgnih.gov. Magnetic nanoparticles (MNPs) can be incorporated into the lipidic cubic phase, typically localized within the lipidic domain due to their size and lipid coating, leaving the water channels free nih.gov.

Studies have investigated the incorporation of both hydrophobic and hydrophilic magnetic nanoparticles into this compound cubic phases researchgate.netacs.orgnih.gov. For example, hydrophobic NPoleic and hydrophilic NPcitric nanoparticles have been used researchgate.netacs.orgnih.gov. The presence of these nanoparticles can influence the properties of the cubic phases researchgate.netacs.orgnih.gov. Incorporating magnetic nanoparticles into self-assembled lipid liquid crystalline phases offers the potential to address the nanoparticles and control the kinetics of encapsulated substance release, for instance, by using an alternating magnetic field to stimulate release nih.govresearchgate.netacs.orgnih.gov. However, the presence of certain ions, like iron ions from the preparation of magnetic nanoparticles, can potentially chemically deteriorate this compound over time, suggesting that nanoparticle-containing cubosomes should ideally be prepared relatively soon after the iron ions-containing cubic phase is formed tandfonline.com.

Controlled Degradation of Lipidic Cubic Phase Systems

Controlled degradation of lipidic cubic phase systems is an important aspect for applications like controlled release, particularly in biological environments where enzymatic degradation can occur researchgate.netul.ie. Monoacylglycerol lipid systems, including those based on this compound, are susceptible to lipolysis by enzymes such as lipases and esterases, which cleave the ester bond linking the oleic acid to the glycerol (B35011) backbone researchgate.netul.ie. This enzymatic digestion can lead to the breakdown of the lipid matrix and influence the release of encapsulated molecules researchgate.netul.ie.

Strategies to regulate the degradation rate of this compound-based cubic phases have been explored researchgate.netul.ie. One approach involves targeting the enzyme interactions responsible for lipolysis researchgate.netul.ie. For instance, incorporating a potent lipase (B570770) inhibitor like tetrahydrolipstatin into monoacylglycerol cubic phases has been shown to control degradation, resulting in a significantly longer release duration compared to systems without the inhibitor researchgate.netul.ie. This demonstrates a potential means to achieve tunable lipid release systems by modulating matrix stability and degradation rate researchgate.netul.ie. The hydrolysis of this compound in the gastrointestinal tract, for example, produces oleic acid, and the ionization state of this fatty acid can influence the structural properties and membrane fusion dynamics of the carriers nih.gov.

Synthesis and Chemical Modification of Monoolein

Methodologies for Monoolein (B16389) Synthesis

Diverse approaches have been developed for the synthesis of this compound, ranging from traditional chemical methods to more environmentally friendly enzymatic and green chemistry routes.

Enzymatic Synthesis Approaches

Enzymatic synthesis utilizes lipases as biocatalysts to facilitate the esterification of glycerol (B35011) with oleic acid or the transesterification of oleic acid esters with glycerol. This method offers advantages such as milder reaction conditions, higher selectivity, and reduced byproduct formation compared to traditional chemical synthesis. researchgate.netmdpi.com

One enzymatic method for synthesizing 1-monoolein involves the esterification of 1,2-acetonide glycerol with purified oleic acid catalyzed by Novozym 435 lipase (B570770), followed by cleavage of the acetonide protecting group. researchgate.net Another approach for 2-monoolein (B133480) synthesis utilizes enzymatic ethanolysis of oleic acid-rich oil with immobilized Candida antarctica lipase, achieving high purity and yield under optimized conditions. researchgate.netnih.gov The solvent type in enzymatic reactions can influence lipase selectivity and acyl migration, which is the conversion of the 2-isomer to the more stable 1-isomer. researchgate.net

Green Synthesis Routes

Green synthesis approaches aim to minimize the environmental impact of chemical production by using renewable resources, reducing waste, and avoiding hazardous solvents. bdu.ac.in While specific detailed "green synthesis routes" solely for this compound synthesis are not extensively detailed in the provided search results beyond the general principles of enzymatic synthesis (often considered greener due to milder conditions and biocatalyst use), the concept aligns with utilizing renewable feedstocks like natural oils and employing environmentally benign processes. cenmed.commdpi.com The use of ultrasonication in the preparation of lipid-based nanostructures using this compound, without organic solvents, exemplifies a green chemistry approach in formulation, which is related to the handling and processing of this compound. mdpi.com

Improved Chemical Synthesis Protocols

Improved chemical synthesis protocols for this compound often focus on increasing yield, purity, and reaction efficiency. One improved method for synthesizing 1-monoolein involves a two-step reaction: transesterification of ethyl oleate (B1233923) with 1,2-acetonide glycerol using sodium carbonate as a catalyst, followed by deprotection with an Amberlyst-15 catalyst in ethanol (B145695). researchgate.netresearchgate.net This method offers a lower-cost and more straightforward alternative compared to some enzymatic methods that use expensive lipases. researchgate.net Purification techniques such as recrystallization and chromatography are often employed to obtain high-purity this compound from chemical synthesis routes. researchgate.netresearchgate.net

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues involve modifying the chemical structure of this compound to alter its physical properties, particularly its self-assembly behavior. These modifications can lead to materials with tailored characteristics for specific applications.

Monodihydrosterculin and Cyclopropyl (B3062369) Analogues

Monodihydrosterculin (MDS) is a designer lipid analogue of this compound where the cis-double bond in the oleoyl (B10858665) chain is replaced by a configurationally restricted cyclopropyl ring. uzh.chresearchgate.netacs.org This structural modification impacts the lipid's packing and phase behavior. The synthesis of MDS is typically accomplished in two steps starting from oleic acid, involving the cyclopropanation of the olefin. uzh.chresearchgate.net The resulting product is often a racemic mixture of 1-MDS and 2-MDS isomers due to potential acyl migration. uzh.ch Purification methods, such as low-temperature crystallization, can be used to obtain purified 1-MDS. uzh.ch Cyclopropane (B1198618) fatty acids are synthesized in nature by the addition of a methylene (B1212753) group to the double bond of unsaturated fatty acids esterified to phospholipids (B1166683), catalyzed by cyclopropane fatty acid synthase enzymes. nih.govasm.orgfrontiersin.orgpnas.org This biological synthesis principle has inspired the chemical synthesis of cyclopropyl analogues like MDS.

The phase behavior of MDS differs significantly from that of this compound. Small-angle X-ray scattering (SAXS) studies have shown that MDS forms a stable lipidic cubic phase at lower temperatures compared to this compound, which is advantageous for the crystallization of temperature-sensitive membrane proteins. uzh.chresearchgate.netnih.gov

Isosteric Modifications and Their Impact on Self-Assembly

Isosteric modifications involve replacing an atom or group of atoms in a molecule with another atom or group that has a similar size and shape, often to alter properties while maintaining some structural similarity. In the context of this compound, isosteric modifications to the ester linkage between the hydrophilic headgroup and hydrophobic tail can significantly impact self-assembly and the resulting lipid phases. osti.govnih.govacs.orgacs.orgnih.gov

Replacing the ester linkage with a thioester or amide functional group results in lipid structures that assemble into different phases compared to this compound. osti.govnih.govacs.orgnih.gov These modifications can influence hydrogen bonding and the size of the headgroup, leading to altered interactions at the water-lipid interface and between lipid molecules. acs.org Characterization techniques like light microscopy, cryo-electron microscopy (cryo-EM), small-angle X-ray scattering (SAXS), and infrared spectroscopy (FTIR) are used to study the molecular ordering and large-scale architectures of the self-assembled structures formed by these isosteric analogues. osti.govacs.orgacs.org For instance, a thioester-containing analogue may suggest a hexagonal phase arrangement, while an amide-containing analogue might form vesicles exhibiting a lamellar phase, in contrast to the cubic phase typically formed by this compound. osti.gov

Here is a table summarizing some key aspects of this compound synthesis methodologies:

Synthesis MethodTypeKey FeaturesAdvantagesDisadvantages / Considerations
Enzymatic Synthesis (using lipase)BiocatalyticEsterification of glycerol/transesterification of oleic acid esters with glycerolMilder conditions, higher selectivity, less byproductEnzyme cost, potential for acyl migration (2- to 1-)
Improved Chemical SynthesisChemicalMulti-step reactions, use of catalystsPotentially lower cost than some enzymatic routesCan involve harsher conditions, requires purification
Green Synthesis RoutesPrinciplesUse of renewable feedstocks, avoidance of hazardous solventsEnvironmentally friendly, reduced wasteSpecific detailed routes for this compound synthesis may vary

Here is a table summarizing the impact of isosteric modifications on this compound self-assembly:

Analogue TypeModification to Ester LinkageObserved Self-Assembly Phase (Example)Impact on PropertiesCharacterization Techniques Used
This compound (Control)EsterCubic phaseBasis for comparisonSAXS, Microscopy, FTIR
Thioester AnalogueThioesterHexagonal phase (suggested)Altered interactions, different phase behaviorSAXS, Microscopy, FTIR
Amide AnalogueAmideLamellar phase (vesicles)Altered interactions, different phase behaviorSAXS, Microscopy, FTIR

Site-Specific Deuteration for Structural Probing

Site-specific deuteration of this compound is a powerful technique utilized in conjunction with neutron scattering methods, particularly Small-Angle Neutron Scattering (SANS), to probe the structure and behavior of this compound-containing systems, especially lipidic cubic phases (LCPs) used for membrane protein crystallization. Deuterium (B1214612) (²H) has a significantly different neutron scattering length compared to hydrogen (¹H), which allows for contrast variation in SANS experiments nih.govmdpi.comepj-conferences.org. By selectively replacing hydrogen atoms with deuterium atoms at specific positions within the this compound molecule, researchers can manipulate the neutron scattering length density (SLD) of different parts of the system nih.govresearchgate.net.

This contrast variation is crucial for studying multi-component systems like LCPs, which typically consist of lipid, water, and embedded proteins or detergents mdpi.comiucr.orgfrontiersin.org. In SANS, the scattering intensity is proportional to the square of the difference in SLD between the component and the surrounding medium (contrast) nih.gov. By matching the SLD of one component to that of the solvent (typically D₂O or a mixture of D₂O and H₂O), its scattering can be suppressed, making other components visible iucr.orgfrontiersin.organsto.gov.au.

For this compound-based LCPs, highly deuterated this compound (dMO) is frequently used iucr.orgiucr.org. When dMO is prepared in 100% D₂O buffer, the scattering from the lipid bilayer itself can be minimized or suppressed because its SLD is close to that of D₂O iucr.orgfrontiersin.org. This "contrast matching" allows researchers to directly study the distribution, behavior, and structure of the non-deuterated components, such as membrane proteins or detergents, within the LCP matrix using SANS iucr.orgiucr.orgnih.govresearchgate.net.

Studies have successfully employed highly deuterated this compound to investigate the crystallization process of membrane proteins in lipid solutions and to create contrast-matched lipid bilayers in the form of biocontinuous cubic phases ansto.gov.au. For instance, research on bacteriorhodopsin (bR) in LCP formed from highly deuterated this compound allowed for the direct localization of the protein and associated detergents within the cubic phase by suppressing the scattering from the lipid bilayer iucr.orgiucr.orgnih.gov. This revealed that common detergents dissociate and incorporate into the LCP bilayer as monomers iucr.orgnih.gov.

Site-specific deuteration can also involve labeling different parts of the this compound molecule, such as the headgroup or the acyl chain, to gain more specific structural information nih.gov. For example, headgroup-deuterated this compound (e.g., 1-oleoyl-rac-[²H₅]-glycerol) has been used in ²H NMR spectroscopy to study not only the phase behavior but also the properties of the lipid/water interface and glycerol conformation in mixed systems nih.gov. While ²H NMR can provide insights into local dynamics and order, SANS with contrast variation using specifically deuterated lipids offers a way to study the larger-scale structure and organization of components within the mesophase nih.govnih.gov.

The ability to selectively deuterate this compound allows for detailed structural studies that would be challenging or impossible with non-deuterated lipids. This is particularly valuable for understanding the complex interactions and arrangements within lipidic mesophases that are critical for processes like in meso protein crystallization iucr.orgnih.govnih.gov. The National Deuteration Facility at ANSTO, for example, is noted as a primary source of highly deuterated this compound, supporting international research in this area ansto.gov.au.

While highly deuterated this compound allows for significant scattering suppression of the lipid bilayer, achieving perfect contrast matching can be challenging due to the different SLDs of the head and tail groups of the lipid iucr.org. In some cases, a mixture of non-deuterated and highly deuterated this compound, or even this compound with specifically deuterated head or tail groups, might be required for a better match iucr.org.

Detailed research findings using deuterated this compound in SANS experiments often involve analyzing scattering curves to determine structural parameters such as the size, shape, and distribution of embedded molecules researchgate.netsasbdb.org. Data collected from these experiments can include scattering intensity as a function of the scattering vector (Q), which provides information about the structure at different length scales sasbdb.org.

Below is an example of how data from a SANS experiment using deuterated this compound might be presented, illustrating the concept of contrast matching.

ComponentDeuteration StateSolvent (D₂O %)Expected Scattering (Relative)Observation (SANS)Reference
This compound (Lipid)Highly Deuterated100%Low (Contrast Matched)Scattering from lipid bilayer suppressed iucr.orgfrontiersin.org
BacteriorhodopsinNon-deuterated100%High (Visible)Distribution/behavior of protein directly studied iucr.orgiucr.orgnih.gov
Detergent (various)Non-deuterated100%High (Visible)Localization/behavior of detergent studied iucr.orgnih.govresearchgate.net
This compound (Lipid)Non-deuterated100%High (Not Matched)High scattering from lipid bilayer iucr.org

The use of site-specific deuteration in this compound, coupled with SANS, provides invaluable insights into the nanoscale structure and interactions within complex lipidic systems, facilitating advancements in areas such as membrane protein structural biology and the understanding of lipid mesophases.

Computational and Theoretical Modeling of Monoolein Systems

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations are widely used to investigate the behavior of monoolein (B16389) systems at the atomic or near-atomic level, providing detailed information about their structural organization and dynamic processes worldscientific.comscirp.orgnih.govcapes.gov.br. MD simulations can reveal insights into the arrangement and movement of this compound molecules and surrounding water or solute molecules.

Water Structure within Inverse Mesophases

MD simulations have been employed to study the structure and dynamics of water confined within the water channels of inverse mesophases formed by this compound, such as the inverse hexagonal (H(_{\text{II}})) and cubic phases huji.ac.iluni-sofia.bgnih.govaip.orgresearchgate.netacs.org. These studies aim to understand how the confinement and the interaction with the lipid headgroups affect the properties of water compared to bulk water.

Research using atomistic MD simulations on the inverse hexagonal mesophase of this compound and water has investigated the structure of water inside the water cylinders huji.ac.iluni-sofia.bgnih.govaip.orgresearchgate.netacs.org. These simulations, often performed with 1D periodic boundary conditions, have shown that water molecules exhibit a structured arrangement within the channels, even deep inside the cylinder, approximately 6 Å below the this compound headgroups huji.ac.iluni-sofia.bgaip.org. The distribution of hydrogen bonds and the radial distribution of water molecules indicate the presence of this structure huji.ac.iluni-sofia.bgaip.org. The this compound headgroups form a consistent number of hydrogen bonds, with excess water molecules located outside the initial lipid coordination sphere researchgate.netacs.org. The quantity of water at the this compound/water interface increases as the unit cell extends, suggesting a highly dynamic interface structure researchgate.netacs.org. The headgroup mass density distribution in the H(_{\text{II}}) phase demonstrates a hexagonal shape at higher water/monoolein ratios, and water interacts with the headgroups forming a three-layer diffusive mass density distribution, with each layer being close to hexagonal, indicating long-range structural interactions acs.org.

Atomistic MD simulations have also been used to study the diamond cubic phase of this compound, revealing the global and local organization of molecules within this structure capes.gov.br. These simulations show that the center of the cubic bilayer remains close to the infinite periodic minimal surface describing the diamond geometry capes.gov.br. The equilibrium structure of this compound molecules within the cubic phase is found to be very similar to their structure in a simulated lamellar bilayer, with small differences arising from packing constraints that lead to an increased area per surfactant towards the bilayer center capes.gov.br.

Lipid Bilayer Behavior Modeling

MD simulations are also used to model the behavior of this compound in lipid bilayer structures, which are fundamental components of biological membranes and relevant to lamellar phases formed by this compound worldscientific.comscirp.orgnih.govmdpi.comfrontiersin.org. These simulations can provide insights into bilayer properties such as fluidity, thickness, and the dynamics of individual lipid molecules.

Atomistic MD simulations have been employed to study the lipid bilayer phase of this compound worldscientific.com. For comparison with coarse-grained models, atomistic simulations on the lipid bilayer phase in an isothermal-isobaric (NPT) ensemble have been conducted worldscientific.com. MD simulations can also investigate phase transitions involving this compound bilayers, such as the transition from an inverted cubic phase to an inverted hexagonal phase, which can proceed via intermediate structures like water channels in a cubic geometry nih.govnih.gov. These simulations can identify mechanisms of topology change, such as bilayer fusion through trans-monolayer contacts and bilayer rupture via gradual thinning of each monolayer nih.gov.

Interactions with Solutes and Additives

Understanding how this compound systems interact with various solutes and additives is crucial for their applications, particularly in drug delivery and protein crystallization aip.orgresearchgate.netrsc.orgrsc.org. MD simulations can shed light on the molecular-level interactions that influence phase behavior and structural stability.

Studies using techniques like pressure-jump coupled with small-angle X-ray scattering (SAXS) have investigated the influence of solutes and crowders, such as polyethylene (B3416737) glycol (PEG), urea, and trimethylamine-N-oxide (TMAO), on the equilibration dynamics of cubic this compound structures rsc.orgrsc.org. These studies, while experimental, are often complemented by computational modeling to interpret the observed interactions. The osmotic pressure exerted by molecules like PEG and TMAO can accelerate the equilibration of cubic phases by displacing water from inter-bilayer spaces rsc.orgrsc.org. The effect of PEG is more pronounced with increasing molecular weight when the polymer's radius of gyration is smaller than the radius of the cubic phase water channels rsc.orgrsc.org. Conversely, urea, which has some affinity for membrane surfaces, can stabilize swollen cubic crystallites and slow down equilibration rsc.orgrsc.org. These findings highlight the significant role of cellular solutes in influencing dynamic membrane processes, including accelerating dehydration and affecting membrane curvature rsc.orgrsc.org.

While the provided search results focus more on experimental studies of solute interactions, MD simulations are a powerful tool to explore the molecular details of these interactions, such as the specific binding sites and conformational changes induced by solutes.

Coarse-Grained Modeling for Mesoscale Simulations

Coarse-grained (CG) modeling simplifies the representation of molecules by grouping several atoms into single beads, allowing for simulations of larger systems and longer timescales compared to atomistic MD worldscientific.comworldscientific.commdpi.comunistra.frgoogle.co.uk. This approach is particularly useful for studying the mesoscale behavior of this compound self-assemblies and phase transitions.

A coarse-grained model for this compound has been developed where the molecule is represented by two hydrophilic head beads and six hydrophobic tail beads worldscientific.comworldscientific.com. Water molecules can also be represented by single beads worldscientific.comworldscientific.com. Parameters for these CG models, such as interaction and bond bending potentials, are often derived from atomistic MD simulations worldscientific.comworldscientific.com. CG simulations, such as Dissipative Particle Dynamics (DPD), using these parameters have successfully reproduced the lamellar phase of this compound in water worldscientific.comworldscientific.com. CG models are advantageous for simulating larger systems and longer timescales, making them suitable for studying the mesoscale organization and phase behavior of this compound/water mixtures worldscientific.comworldscientific.com.

Machine Learning Approaches for Phase Behavior Prediction

Machine learning (ML) techniques are increasingly being applied to predict the complex phase behavior of lipid systems like this compound, leveraging experimental data to build predictive models researchgate.netresearchgate.netrsc.orgmdpi.compharmafocuseurope.comacs.orgresearchgate.netjsr.org.

ML approaches have been utilized to study and predict the phase behavior of nanoparticulate systems based on this compound (or phytantriol) with varying concentrations of saturated and unsaturated fatty acids researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net. Experimental datasets, often acquired through high-throughput characterization techniques like SAXS, are used to train ML models researchgate.netmdpi.comacs.org.

Prediction of Self-Assembled Nanostructures

ML models can predict the formation of specific self-assembled nanostructures (mesophases) of this compound systems under different conditions, such as varying temperature and the presence of fatty acid additives researchgate.netresearchgate.netrsc.orgmdpi.compharmafocuseurope.comacs.orgresearchgate.netjsr.org.

Studies have employed models like Multiple Linear Regression (MLR) and Bayesian regularized Artificial Neural Networks (ANNs) to predict the phase behavior of this compound systems researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net. ANNs have generally shown higher accuracy in predicting mesophases compared to MLR models researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net. These models can be trained on experimental data to predict the existence of various mesophases, including cubic (Q({\text{II}}), Q({\text{II}})), hexagonal (H({\text{II}})), and lamellar (L(\alpha), L(_c)) phases, as well as isotropic (L(_2), I(_2)) and mixed phases acs.org.

ML models have demonstrated the ability to interpolate phase behavior at temperatures not included in the training data and even extrapolate to predict the behavior with new fatty acid structures researchgate.netresearchgate.netmdpi.comacs.org. The predictive accuracy for different phases can range from approximately 66% to 96% when compared to experimental results researchgate.netresearchgate.netmdpi.comacs.org. This predictive capability is valuable for designing lipid-based delivery systems by understanding how factors like lipid and fatty acid structure, concentration, and temperature influence mesophase formation researchgate.net.

Data from ML studies on predicting this compound self-assembled nanostructures:

Model TypeAccuracy (Training Data)Interpolation Accuracy (Untested Temperatures)Extrapolation Capability (New Fatty Acids)Predicted Mesophases
Multiple Linear Regression (MLR)>70% researchgate.netacs.orgNot specified as clearly as ANNYes researchgate.netresearchgate.netmdpi.comacs.orgQ({\text{II}}), Q({\text{II}}), H({\text{II}}), L(2), I(2), L(c), L({\alpha})+L({2})+L({3}) acs.org
Bayesian Regularized Artificial Neural Networks (ANN)>70% researchgate.netacs.org66.3% to 96.4% researchgate.netresearchgate.netmdpi.comacs.orgYes researchgate.netresearchgate.netmdpi.comacs.orgQ({\text{II}}), Q({\text{II}}), H(_{\text{II}}), L(2), I(2), L(c), L({\alpha})+L({2})+L({3}) acs.org

ANN models have generally shown better performance in predicting mesophases compared to MLR models researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net.

Quantitative Contribution Analysis of Influencing Factors

Quantitative contribution analysis in the context of this compound systems involves using computational and theoretical methods to determine the relative importance of different factors that influence their phase behavior and structural properties. This analysis helps in understanding the molecular mechanisms driving self-assembly and phase transitions.

Factors influencing this compound phase behavior include temperature, hydration level, pressure, and the presence of additives such as other lipids, fatty acids, salts, and ionic liquids. researchgate.netrsc.orgnih.govaip.org Computational studies, particularly molecular simulations and field theories, are employed to quantify the impact of these factors.

For example, simulations can analyze how changes in temperature affect the molecular packing, chain ordering, and the balance between hydrophilic and hydrophobic interactions, thereby influencing the spontaneous curvature of the lipid bilayer and the resulting phase. nih.govaip.orgnih.gov Similarly, the level of hydration significantly impacts the headgroup interactions and the effective shape of the lipid molecule, which is a key determinant of the formed phase structure. researchgate.netnih.govresearchgate.net Computational models can quantify the extent of hydrogen bonding between this compound headgroups and water molecules and assess its contribution to the observed phase sequences. nih.govaip.orgresearchgate.net

The influence of additives on this compound phases can also be quantitatively analyzed. Computational modeling can predict how additives partition within the lipid-water system and how they alter the mechanical properties of the lipid bilayer, such as bending rigidities and spontaneous curvature. rsc.orgrsc.orgnih.gov By correlating these predicted changes in mechanical parameters with experimentally observed phase transitions, the contribution of specific additives to phase modulation can be understood. rsc.orgrsc.orgnih.gov For instance, studies using self-consistent field theory have investigated how various additives modify the self-assembled phase behavior of this compound by analyzing trends in Helfrich parameters (mean and Gaussian bending rigidities and spontaneous curvature). rsc.orgrsc.orgnih.gov

Machine learning models have also been used for quantitative contribution analysis, evaluating the impact of factors like temperature, fatty acid concentration, and structure on the formation of different mesophases in this compound-based nanoparticles. researchgate.netresearchgate.net These models can elucidate rules that are useful for the future design of advanced lipid systems. researchgate.net

Studies have also investigated the effect of this compound itself on the fluidity and dynamics of other lipid bilayers, quantifying the changes in lipid motion and hydration dynamics through techniques like quasielastic neutron scattering and time-resolved fluorescence measurements, supported by molecular dynamics simulations. acs.org The wedge-like shape of this compound and the presence of its cis double bond can disrupt bilayer packing and influence properties like permeability. acs.org

Field Theory Models for Thermotropic and Lyotropic Physics

Field theory models, such as Self-Consistent Field Theory (SCFT), are powerful theoretical tools used to describe the equilibrium phase behavior of complex fluid systems, including lipid-water mixtures like those formed by this compound. These models provide a statistical mechanical framework to understand the interplay of entropy and enthalpy that drives the formation of different mesophases in response to changes in temperature (thermotropic behavior) and solvent concentration (lyotropic behavior). nih.govaip.orgresearchgate.netresearchgate.net

In the context of this compound, SCFT models treat the lipid and water molecules as continuous density fields. The theory minimizes the system's free energy with respect to these fields to predict the stable phases and their structures under given conditions of temperature and composition. nih.govaip.orgresearchgate.net Key interactions, such as hydrophobic interactions between lipid tails, hydrophilic interactions between headgroups and water, and hydrogen bonding, are incorporated into the model through interaction parameters. nih.govaip.orgresearchgate.netnih.gov

For lyotropic systems like this compound-water, field theories can predict the sequence of phases observed as water concentration changes, such as transitions between lamellar (Lα), inverted hexagonal (HII), and various bicontinuous cubic phases (e.g., Ia3d and Pn3m). nih.govaip.orgresearchgate.netnih.govresearchgate.net These models can capture the experimentally observed phase diagrams and provide insights into the stability of different structures based on the balance of forces, including the packing constraints of the lipid molecules and the curvature of the lipid-water interface. nih.govaip.orgnih.gov Anomalous phase sequences observed in this compound-water systems, which deviate from the typical sequence predicted by simple packing arguments, can be investigated using these models by considering factors like thermally reversible hydrogen bonding and its effect on the effective headgroup size and interactions. nih.govaip.orgresearchgate.netnih.gov

Field theory models are also relevant for understanding thermotropic behavior, describing how temperature influences the fluidity and ordering of lipid tails and the strength of interactions, leading to phase transitions like the gel to liquid crystalline transition in lipid bilayers. mdpi.comresearchgate.netnih.gov While this compound is often studied in the context of lyotropic phases at relatively constant temperatures, its phase behavior is also temperature-dependent, and field theories can contribute to a comprehensive understanding of the combined thermotropic and lyotropic effects. nih.govaip.orgresearchgate.netnih.gov

Studies have applied SCFT to model the phase behavior of this compound-water mixtures, qualitatively capturing the experimental phase diagrams and providing semi-quantitative agreement for lattice parameters of the observed mesophases. nih.govaip.org These models highlight the importance of parameters such as the volume ratio of the lipid head to tail and the strength of interactions between different components in determining the resulting phase structure. aip.orgresearchgate.net

Field theory models, particularly SCFT, offer a theoretical basis for understanding the complex self-assembly landscape of this compound, providing a link between molecular properties and macroscopic phase behavior. nih.govaip.orgresearchgate.netrsc.orgrsc.orgnih.gov

Future Directions and Emerging Research Avenues

Integration of Multi-omics Data with Monoolein (B16389) System Behavior

The interaction of this compound-based systems with biological environments is complex and involves numerous molecular players. Integrating multi-omics data (genomics, proteomics, metabolomics, etc.) with studies on this compound system behavior represents a significant future direction. This could provide a more holistic understanding of how this compound formulations interact with cells and tissues at a molecular level. For instance, studying the cellular uptake mechanisms of this compound cubosomes and their influence on cellular components like lipid droplets and mitochondria in cell lines such as HeLa cells highlights the need for detailed molecular analysis. acs.orgoup.com Understanding the proteomic changes induced by exposure to this compound formulations or analyzing metabolic pathways affected by encapsulated cargo delivered via this compound systems could reveal key insights into their biological impact and optimize their design for specific therapeutic outcomes.

Advanced Smart and Responsive this compound Formulations

Developing smart and responsive this compound formulations that can react to specific stimuli in the biological environment is a key area of emerging research. This compound's phase behavior is known to be sensitive to factors like temperature, pressure, and hydration. aip.orgjournaldephysique.orgiucr.orgix-cameras.com Future work aims to engineer formulations that undergo controlled phase transitions or release cargo in response to triggers such as changes in pH, temperature, or the presence of specific enzymes or reactive species (e.g., H₂O₂). mdpi.comresearchgate.net Incorporating stimuli-responsive polymers or molecules into this compound systems can enable targeted drug release in pathological environments, such as the tumor microenvironment which often exhibits lower pH and higher H₂O₂ levels. mdpi.com Research into novel amphiphilic block copolymers as stabilizers for non-lamellar lipid nanoparticles, including those based on this compound, is exploring the creation of systems responsive to pH and temperature changes. mdpi.com

Bridging Fundamental Research with Translational Applications

Translating the fundamental understanding of this compound's self-assembly and interaction with biological systems into clinically relevant applications is a critical future direction. While this compound has been explored for drug delivery, particularly in the form of cubosomes and hexosomes, further research is needed to overcome challenges related to stability, scalability of production, and long-term in vivo performance. nih.govdrug-dev.comresearchgate.netusm.my Bridging this gap involves refining formulation strategies, conducting rigorous preclinical studies, and developing manufacturing processes that meet regulatory standards. Research demonstrating the potential of this compound-based nanoparticles for delivering various therapeutic agents, including small molecules and potentially biomacromolecules, for conditions like chronic lung diseases, underscores the translational potential. nih.gov Future efforts will focus on optimizing these systems for specific routes of administration and target sites, moving from in vitro characterization to in vivo efficacy and safety evaluations.

Development of Novel Characterization and Modeling Tools for Complex this compound Systems

Accurate characterization and predictive modeling are essential for advancing the field of this compound research. While techniques like Small-Angle X-ray Scattering (SAXS), cryo-electron microscopy (cryo-EM), and polarized light microscopy have been instrumental in understanding this compound's phase behavior and nanostructure, there is a need for novel tools that can provide more detailed insights into the dynamic behavior and interactions of complex this compound systems in relevant environments. aip.orgjournaldephysique.orgacs.orgiucr.orgresearchgate.netacs.orgosti.govnih.govresearchgate.net This includes developing advanced microscopy techniques for real-time visualization of this compound-cell interactions, as well as sophisticated modeling and simulation approaches that can predict the behavior of this compound formulations under various physiological conditions. simulations-plus.comru.nlquora.commhlees.com Computational modeling can help in designing new this compound-based materials with desired properties and understanding the complex interplay between composition, structure, and function. Studies utilizing techniques like time-resolved SAXS and fluorescence spectroscopy are already providing deeper understanding of cubosome interactions with model membranes. acs.org Future developments in this area will facilitate the rational design and optimization of this compound-based technologies.

Q & A

Q. What experimental methods are recommended for characterizing Monoolein’s phase behavior in aqueous systems?

this compound’s lyotropic liquid crystalline phases (e.g., lamellar, cubic) can be characterized using small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) . SAXS provides structural resolution of phase transitions under varying conditions (e.g., temperature, hydration), while DLS quantifies particle size distribution in dispersed systems. For reproducibility, ensure protocols align with published standards for lipid mesophase analysis, including calibration with reference materials and statistical validation of phase boundaries .

Q. How can researchers ensure purity and structural integrity of synthesized this compound in lipid-based drug delivery studies?

Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity. Confirm molecular structure via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) . For lipid nanoparticles, include transmission electron microscopy (TEM) to visualize morphology and validate self-assembly consistency across batches .

Q. What are the best practices for designing in vitro studies using this compound-based cubosomes for drug encapsulation?

Optimize cubosome preparation using microfluidics or high-energy homogenization to control particle size. Validate encapsulation efficiency via ultracentrifugation followed by UV-Vis spectrophotometry or HPLC . Include controls for lipid degradation (e.g., thiobarbituric acid reactive substances assay) and stability testing under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in bone regeneration be reconciled?

In a study combining this compound with recombinant human MMP-2 (rhMMP-2), bone reconstruction rates improved significantly compared to this compound alone, highlighting synergistic effects . To resolve contradictions, conduct meta-analyses of existing datasets, focusing on variables such as defect size (“critical” vs. “sub-critical”), inflammatory markers (e.g., IL-6, TNF-α), and MMP-2 activity assays. Use multivariate regression models to isolate confounding factors like carrier systems (e.g., DODAB surfactant) .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory properties in in vivo models?

Employ transgenic murine models with fluorescent reporters for real-time tracking of inflammatory cells (e.g., macrophages). Combine histopathological scoring with multiplex cytokine profiling (e.g., Luminex assays) to quantify inflammation modulation. Ensure ethical compliance by predefining sample sizes using power analysis and adhering to ARRIVE guidelines for animal research .

Q. How can researchers address reproducibility challenges in this compound-based nanoparticle fabrication?

Document batch-to-batch variability using design of experiments (DoE) frameworks, testing factors like lipid-to-surfactant ratios and shear rates. Share raw data (e.g., SAXS curves, particle size distributions) in public repositories (e.g., Zenodo) and provide stepwise protocols in supplementary materials. Cross-validate results via interlaboratory studies .

Q. What strategies mitigate bias in interpreting this compound’s interactions with biomolecules (e.g., proteins, nucleic acids)?

Use blinded analysis for spectroscopic or microscopy data. For binding assays (e.g., surface plasmon resonance), include negative controls (e.g., non-lipid surfactants) and validate with orthogonal techniques like isothermal titration calorimetry (ITC) . Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Methodological Guidance for Collaborative Research

Q. How should interdisciplinary teams manage data ownership in this compound research involving industrial partners?

Draft data-sharing agreements outlining access rights, attribution, and embargo periods. Use version-controlled platforms (e.g., GitHub, LabArchives) for collaborative analysis. Cite contributions using CRediT taxonomy (e.g., “formal analysis,” “methodology”) to ensure transparency .

Q. What ethical considerations apply to human-derived cell studies using this compound carriers?

Obtain informed consent for cell line usage and disclose commercial affiliations in publications. For gene delivery studies, comply with biosafety protocols (e.g., NIH Guidelines) and include risk-benefit assessments in ethics submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoolein
Reactant of Route 2
Reactant of Route 2
Monoolein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.